Azido-PEG8-PFP ester
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36F5N3O10/c26-20-21(27)23(29)25(24(30)22(20)28)43-19(34)1-3-35-5-7-37-9-11-39-13-15-41-17-18-42-16-14-40-12-10-38-8-6-36-4-2-32-33-31/h1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLXHBTXSPGUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36F5N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401118846 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-azido-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055014-62-3 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-azido-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055014-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-azido-, 2,3,4,5,6-pentafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Azido-PEG8-PFP Ester: A Versatile Heterobifunctional Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG8-PFP ester is a discrete polyethylene glycol (dPEG®) linker that has emerged as a pivotal tool in bioconjugation, drug delivery, and nanotechnology.[1] This heterobifunctional reagent possesses two distinct reactive moieties: an azide group and a pentafluorophenyl (PFP) ester, connected by an eight-unit polyethylene glycol (PEG) spacer. This unique architecture allows for a two-step, sequential or orthogonal conjugation strategy, providing researchers with precise control over the assembly of complex biomolecular architectures.[2][3] The hydrophilic PEG chain enhances solubility and can reduce non-specific interactions, making it an ideal component for biological applications.[4][5] This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in research and development.
Core Properties and Chemical Structure
This compound is a well-defined, monodisperse compound, ensuring batch-to-batch consistency in experimental setups. Its structure consists of a terminal azide group, a flexible 8-unit PEG spacer, and a highly reactive PFP ester.
The azide functional group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. Specifically, the azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO, BCN) to form a stable triazole linkage.
The PFP ester is a highly efficient amine-reactive functional group. It reacts with primary and secondary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable amide bond. A key advantage of the PFP ester over the more commonly used N-hydroxysuccinimide (NHS) ester is its increased stability towards hydrolysis in aqueous media, which leads to more efficient and reproducible conjugation reactions.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C25H36F5N3O10 | PubChem |
| Molecular Weight | 633.6 g/mol | |
| Purity | Typically ≥95% or ≥98% | |
| Appearance | Colorless to light yellow liquid or solid | |
| Solubility | Soluble in common organic solvents such as Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). Limited water solubility. | |
| Storage | Store at -20°C, desiccated and protected from light. Reconstituted solutions should be used immediately and not stored. |
Key Applications
The dual reactivity of this compound makes it a versatile tool for a wide range of applications in life sciences and drug development.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is an ideal linker for PROTAC synthesis. A typical strategy involves first reacting the PFP ester with an amine-containing E3 ligase ligand. The resulting azide-functionalized ligand can then be "clicked" to an alkyne-modified ligand for the protein of interest, or vice versa. The PEG8 spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Antibody-Drug Conjugates (ADCs) and Bioconjugation
In the field of ADCs, this compound can be used to attach cytotoxic drugs to antibodies. The PFP ester can react with lysine residues on the antibody surface. The azide group then serves as a handle for the conjugation of a drug molecule that has been modified with an alkyne or a strained cyclooctyne. This modular approach allows for the straightforward synthesis and screening of different drug-linker-antibody combinations.
More broadly, this linker is used for the precise assembly of various bioconjugates, including protein-peptide, protein-small molecule, and protein-oligonucleotide conjugates.
Nanoparticle and Surface Modification
This compound is employed to functionalize the surface of nanoparticles and other materials. For instance, amine-functionalized nanoparticles can be reacted with the PFP ester to introduce azide groups onto their surface. These azide-coated nanoparticles can then be further modified with targeting ligands, imaging agents, or therapeutic molecules via click chemistry, creating multifunctional nanocarriers for targeted drug delivery and diagnostics.
Experimental Protocols and Considerations
General Protocol for Amine Conjugation using PFP Ester
This protocol provides a general guideline for reacting the PFP ester of this compound with a protein containing primary amines.
Materials:
-
This compound
-
Protein or other amine-containing molecule
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.
-
Anhydrous organic solvent: DMSO or DMF
-
Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare the Linker Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM). Do not store the stock solution.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Reaction times and temperatures may need to be optimized for specific applications.
-
Quenching: (Optional) Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to quench any unreacted PFP ester.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
General Considerations for Click Chemistry (Azide Reaction)
Once the azide functionality is installed on the molecule of interest, it can be reacted with an alkyne-containing molecule.
-
CuAAC: This reaction requires a copper (I) catalyst, which can be generated in situ from CuSO4 with a reducing agent like sodium ascorbate. It is highly efficient but the copper catalyst can be toxic to cells and can denature some proteins.
-
SPAAC: This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN). It is bioorthogonal and can be performed in living systems without the need for a toxic catalyst.
The choice between CuAAC and SPAAC will depend on the specific application and the compatibility of the biomolecules with the reaction conditions.
Visualizing Workflows and Mechanisms
PROTAC Synthesis Workflow
Caption: A two-step workflow for synthesizing a PROTAC using this compound.
Mechanism of PFP Ester Reaction with a Primary Amine
Caption: The reaction mechanism of a PFP ester with a primary amine to form a stable amide bond.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that offers researchers significant advantages in the fields of bioconjugation, drug delivery, and materials science. Its well-defined structure, combined with the superior stability of the PFP ester and the bioorthogonality of the azide group, enables the precise and efficient construction of complex molecular architectures. By understanding its properties and following established protocols, scientists and drug developers can effectively leverage this reagent to advance their research and develop novel therapeutic and diagnostic agents.
References
- 1. Azido-PEG-PFP ester | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. Azido-PEG7-Acid Of Azido PEG Is Widely Used In âClickâ Chemistry [m.polyethyleneglycolpeg.com]
An In-depth Technical Guide to Azido-PEG8-PFP Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Azido-PEG8-PFP ester, a versatile heterobifunctional crosslinker. It is designed to be a valuable resource for researchers and scientists working in the fields of bioconjugation, drug delivery, and proteomics. This document details the unique characteristics of this reagent, offers structured data for easy reference, and provides experimental protocols for its use.
Core Chemical Structure and Properties
This compound is a chemical compound featuring three key functional components: an azide group (N₃), a polyethylene glycol (PEG) linker with eight repeating ethylene glycol units, and a pentafluorophenyl (PFP) ester. This specific arrangement of functional groups makes it a highly efficient tool for covalently linking molecules.
The azide group serves as a reactive handle for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[1][2][3] The most common of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The PEG linker, a hydrophilic chain, enhances the solubility and biocompatibility of the molecule it is attached to.[3] The PFP ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins and other biomolecules.
A significant advantage of the PFP ester over the more common N-hydroxysuccinimide (NHS) esters is its increased stability towards hydrolysis in aqueous environments. This reduced susceptibility to hydrolysis leads to more efficient and reproducible conjugation reactions, particularly when working with valuable biomolecules.
Key Structural and Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₃₆F₅N₃O₁₀ | |
| Molecular Weight | 633.56 g/mol | |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
| CAS Number | 2055014-62-3 | |
| Purity | Typically ≥95% | |
| Appearance | Varies (often a solid or oil) | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, and DCM | |
| Storage Conditions | -20°C, stored with a desiccant due to moisture sensitivity |
Applications in Research and Drug Development
The unique trifecta of an amine-reactive group, a click chemistry handle, and a solubility-enhancing linker makes this compound a valuable tool in a variety of applications:
-
Bioconjugation: This is the primary application, where the PFP ester is used to attach the linker to a protein, antibody, or other amine-containing biomolecule. The terminal azide is then available for subsequent conjugation to another molecule functionalized with an alkyne or a strained cyclooctyne.
-
PROTACs Development: this compound is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs that can specifically target and kill cancer cells.
-
Surface Modification: The azide group can be used to immobilize biomolecules onto surfaces that have been functionalized with alkynes.
-
Drug Delivery and Imaging: The PEG linker can improve the pharmacokinetic properties of drugs and imaging agents.
Experimental Protocols
The following are generalized protocols for the use of this compound in the conjugation to amine-containing molecules. Optimization may be required for specific applications.
General Protocol for Protein (IgG) Labeling
This protocol is a general guideline for the conjugation of this compound to an antibody, such as IgG.
Materials:
-
IgG in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching buffer (e.g., Tris or glycine buffer).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Dissolve the IgG in PBS at a concentration of 2 mg/mL. Ensure the buffer is free of primary amines, as they will compete with the reaction.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of DMF or DMSO. Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.
-
Conjugation Reaction: Add the dissolved this compound solution to the IgG solution. The molar ratio of the linker to the protein will determine the degree of labeling and should be optimized. A common starting point is a 5- to 20-fold molar excess of the linker.
-
Incubation: Incubate the reaction mixture. Common conditions include incubation at room temperature for 1-4 hours or at 4°C overnight. For faster reactions, incubation at 37°C for 30 minutes can be performed.
-
Quenching: (Optional) Add a quenching buffer containing primary amines (e.g., 1M Tris-HCl, pH 8.0) to stop the reaction by consuming any unreacted PFP ester.
-
Purification: Remove the unreacted linker and byproducts using a desalting column or by dialysis against an appropriate buffer.
-
Storage: Store the labeled protein under conditions appropriate for the unmodified protein.
General Considerations for PFP Ester Reactions
-
pH: The reaction of PFP esters with amines is most efficient at a pH between 7.0 and 9.0.
-
Moisture Sensitivity: this compound is moisture-sensitive. It is crucial to handle the reagent in a dry environment and to equilibrate the vial to room temperature before opening to prevent condensation.
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, during the conjugation step as they will compete for reaction with the PFP ester.
Visualizing Workflows and Structures
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: General workflow for conjugating this compound to a protein.
Caption: Two-step synthesis of a PROTAC using this compound.
References
Azido-PEG8-PFP Ester: An In-Depth Technical Guide to PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase, which is essential for efficient protein degradation.
This technical guide focuses on Azido-PEG8-PFP ester, a versatile bifunctional linker increasingly utilized in PROTAC synthesis. Its polyethylene glycol (PEG) chain enhances solubility and pharmacokinetic properties, while its terminal azide and pentafluorophenyl (PFP) ester groups provide orthogonal handles for a modular and efficient PROTAC assembly. The PFP ester offers a more stable alternative to the commonly used N-hydroxysuccinimide (NHS) esters for reaction with amine groups, exhibiting greater resistance to hydrolysis. The azide group allows for the highly efficient and bioorthogonal click chemistry reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
This document provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use in PROTAC synthesis, and a representative example of its application in the construction of a BRD4-targeting PROTAC.
Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective application in PROTAC synthesis.
| Property | Value | Source |
| Molecular Formula | C25H36F5N3O10 | N/A |
| Molecular Weight | 633.56 g/mol | [1] |
| Appearance | White to off-white solid or oil | N/A |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
| Purity | Typically >95% | N/A |
PROTAC Synthesis Workflow using this compound
The synthesis of a PROTAC using this compound is a sequential process involving two key steps: an initial amide bond formation via the PFP ester, followed by a click chemistry reaction to introduce the second ligand.
Experimental Protocols
The following sections provide detailed protocols for the key steps in the synthesis of a PROTAC using this compound. As a representative example, we will consider the synthesis of a BRD4-targeting PROTAC, where the E3 ligase ligand is a derivative of the von Hippel-Lindau (VHL) ligand (containing a primary amine) and the POI ligand is the BRD4 inhibitor JQ1 (modified with a terminal alkyne).
Part 1: Synthesis of VHL-PEG8-Azide Intermediate
This step involves the reaction of the amine-functionalized VHL ligand with the PFP ester of this compound to form an amide bond.
Materials:
-
Amine-functionalized VHL ligand
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (or other suitable solvent system for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized VHL ligand (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the solution, add this compound (1.1 eq) followed by DIPEA (2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). PFP esters are generally more reactive than NHS esters, leading to shorter reaction times.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure VHL-PEG8-Azide intermediate.
-
Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Part 2: Synthesis of the Final PROTAC via Click Chemistry
This part describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the VHL-PEG8-Azide intermediate and an alkyne-functionalized JQ1 ligand. A protocol for the strain-promoted azide-alkyne cycloaddition (SPAAC) is also provided as an alternative copper-free method.
Materials:
-
VHL-PEG8-Azide intermediate (from Part 1)
-
Alkyne-functionalized JQ1 ligand
-
tert-Butanol and water (or DMF) as solvent
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
Procedure:
-
Reaction Setup: In a vial, dissolve the VHL-PEG8-Azide intermediate (1.0 eq) and the alkyne-functionalized JQ1 ligand (1.0-1.2 eq) in a mixture of tert-butanol and water (e.g., 1:1 v/v) or DMF.
-
Preparation of Catalyst and Reducing Agent:
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).
-
In another vial, prepare an aqueous solution of CuSO4·5H2O (0.1-0.2 eq).
-
-
Reaction: To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO4·5H2O solution. Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.[]
-
Characterization: Confirm the structure and purity of the final PROTAC using NMR, HRMS, and analytical HPLC.
This method is an alternative to CuAAC and is particularly useful when the presence of copper is a concern. It requires the use of a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative of the JQ1 ligand.
Materials:
-
VHL-PEG8-Azide intermediate (from Part 1)
-
DBCO-functionalized JQ1 ligand
-
Anhydrous DMSO or DMF
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve the VHL-PEG8-Azide intermediate (1.0 eq) and the DBCO-functionalized JQ1 ligand (1.0-1.2 eq) in anhydrous DMSO or DMF.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The reaction is typically faster than CuAAC and can be monitored by TLC or LC-MS.
-
Purification and Characterization: Follow the same work-up, purification, and characterization procedures as described for the CuAAC reaction (steps 4-6 in Protocol 2a).
PROTAC Mechanism of Action: BRD4 Degradation
The synthesized PROTAC induces the degradation of BRD4 through the ubiquitin-proteasome system. The following diagram illustrates the key steps in this process.
Data Presentation
The following table summarizes key quantitative data related to the synthesis and activity of PROTACs, which can be used as a reference for experiments involving this compound.
| Parameter | Typical Value/Range | Notes |
| PFP Ester-Amine Coupling Yield | 70-95% | Dependent on substrate and reaction conditions. |
| CuAAC Reaction Yield | 60-90% | Can be optimized by adjusting catalyst and ligand concentrations. |
| SPAAC Reaction Yield | 70-95% | Generally high-yielding and clean reactions. |
| Final PROTAC Purity (after HPLC) | >98% | Essential for accurate biological evaluation. |
| PROTAC Concentration for in vitro assays | 1 nM - 10 µM | Varies depending on the target and cell line. |
| DC50 (Half-maximal degradation concentration) | pM to µM range | A key metric for PROTAC potency. |
| Dmax (Maximum degradation) | >80% | Indicates the efficacy of the PROTAC. |
Conclusion
This compound is a highly valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature, combining a stable and reactive PFP ester for amine coupling with an azide handle for efficient click chemistry, allows for a modular and streamlined approach to PROTAC development. The inclusion of an eight-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTACs. The detailed protocols and conceptual framework provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their drug discovery efforts, ultimately accelerating the development of novel protein-degrading therapeutics.
References
Solubility of Azido-PEG8-PFP ester in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Azido-PEG8-PFP (pentafluorophenyl) ester in common laboratory solvents. This information is critical for researchers utilizing this heterobifunctional crosslinker in various applications, including proteomics, drug discovery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of Azido-PEG8-PFP Ester
This compound is a versatile molecule featuring an azide group for click chemistry reactions and a PFP ester for amine-reactive conjugation. The polyethylene glycol (PEG) spacer, consisting of eight ethylene glycol units, enhances the molecule's hydrophilicity and flexibility. The PFP ester is a highly reactive group for forming stable amide bonds with primary and secondary amines and is less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters[1][2].
Quantitative Solubility Data
The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Chemical Formula | Type | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL[3][4] | Ultrasonic assistance may be required for dissolution. Hygroscopic DMSO can impact solubility[3]. |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Soluble | --- |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | --- |
| Water | H₂O | Polar Protic | Partially Soluble | The hydrophilic PEG spacer suggests some degree of water solubility. However, PFP esters can be less water-soluble than their NHS ester counterparts. For similar molecules like Azido-PEG8-acid and Azido-PEG8-azide, water is listed as a solvent. |
| Methanol | CH₃OH | Polar Protic | Likely Soluble | As a polar protic solvent, methanol is expected to dissolve this PEGylated compound. |
Experimental Protocol: Determining Solubility via the Shake-Flask Method
The following is a detailed protocol for determining the equilibrium solubility of this compound in a given solvent, adapted from the widely accepted shake-flask method.
Materials:
-
This compound
-
Solvent of interest (e.g., water, methanol)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.
-
Centrifuge the vial at a moderate speed to further separate the solid from the supernatant.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in mg/mL or mol/L at the specified temperature.
-
Application in Bioconjugation
This compound serves as a linker to connect two different molecules. The azide group can react with an alkyne-containing molecule via "click chemistry," while the PFP ester reacts with an amine-containing molecule. This dual reactivity is fundamental to its application in constructing complex biomolecules and PROTACs.
References
An In-depth Technical Guide to the Stability and Storage of Azido-PEG8-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Azido-PEG8-PFP (pentafluorophenyl) ester, a heterobifunctional linker widely used in bioconjugation, drug delivery, and proteomics. Understanding the chemical stability of this reagent is critical for ensuring reproducibility, maximizing conjugation efficiency, and maintaining the integrity of research and development outcomes. This document details the key factors influencing its stability, provides quantitative data where available, and outlines experimental protocols for its assessment.
Core Concepts: Stability and Reactivity
Azido-PEG8-PFP ester is comprised of three key components: an azide group for "click chemistry," an eight-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a PFP ester as an amine-reactive functional group. The stability of the entire molecule is dictated by the lability of its most sensitive component, the PFP ester, and to a lesser extent, the azide group.
PFP Esters: A Superior Choice for Amine Conjugation
PFP esters are classified as activated esters, designed for efficient reaction with primary and secondary amines to form stable amide bonds.[1] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group, driving the acylation reaction forward.[1]
Compared to the more traditional N-hydroxysuccinimide (NHS) esters, PFP esters exhibit significantly greater resistance to spontaneous hydrolysis in aqueous media.[1][2] This enhanced stability is a key advantage, as it minimizes the competing hydrolysis reaction, leading to more efficient conjugation, particularly when working with valuable biomolecules or in dilute reaction conditions.[1]
Quantitative Stability Data
Table 1: Comparative Hydrolysis Half-Life of Amine-Reactive Esters
| Active Ester | pH | Temperature (°C) | Half-life | Reference |
| PFP Ester | Not Specified | Not Specified | ~6-fold more stable than NHS ester in aqueous MeCN | |
| TFP Ester | 7.5 | Not Specified | ~24 hours | |
| NHS Ester | 7.0 | Not Specified | 4–5 hours | |
| NHS Ester | 7.4 | 37 | >120 minutes | |
| NHS Ester | 8.0 | Room Temp | 180 minutes | |
| NHS Ester | 8.6 | 4 | 10 minutes | |
| NHS Ester | 9.0 | 37 | <9 minutes |
Note: The half-life of active esters is highly dependent on the specific molecular structure, buffer composition, and temperature.
Azide Group Stability
The azide functional group is remarkably stable under a wide range of conditions commonly employed in bioconjugation. It is resistant to hydrolysis and stable in aqueous buffers for extended periods (e.g., >72 hours at 4°C). The primary liabilities of the azide group are its sensitivity to strong reducing agents and potential, though uncommon, decomposition under prolonged exposure to high heat and light.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the reactivity of this compound.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Minimizes hydrolysis from trace moisture and slows down any potential degradation of the azide group. |
| Storage Atmosphere | Store under an inert gas (e.g., argon or nitrogen) with a desiccant. | PFP esters are highly sensitive to moisture. A dry, inert atmosphere is crucial for long-term stability. |
| Aliquoting | Aliquot upon receipt to avoid multiple freeze-thaw cycles. | Minimizes exposure to atmospheric moisture each time the vial is opened. |
| Solution Preparation | Prepare solutions immediately before use. Do not prepare stock solutions for storage. | The PFP ester will readily hydrolyze in the presence of any residual water in solvents. |
| Solvent Choice | Use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). | These polar aprotic solvents are suitable for dissolving the reagent and are miscible with aqueous reaction buffers. Ensure solvents are of high purity and stored over molecular sieves to maintain anhydrous conditions. |
| Equilibration | Allow the vial to warm to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold reagent. |
Experimental Protocols
The following protocols provide standardized methods for assessing the stability of this compound.
Protocol for Monitoring PFP Ester Hydrolytic Stability by HPLC
This protocol allows for the quantitative determination of the PFP ester's hydrolysis rate in a given aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Reverse-phase HPLC system with a C18 column and a UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% trifluoroacetic acid)
-
Quenching solution (e.g., mobile phase or a low pH buffer)
Procedure:
-
Prepare a stock solution: Dissolve a known quantity of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Initiate hydrolysis: Add a small aliquot of the stock solution to the pre-warmed buffer of interest to a final concentration of approximately 1 mM.
-
Time point sampling: At regular intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction: Immediately dilute the aliquot into the quenching solution to stop further hydrolysis.
-
HPLC analysis: Inject the quenched samples onto the HPLC system.
-
Data analysis: Monitor the decrease in the peak area of the intact this compound and the corresponding increase in the peak area of the hydrolyzed product (Azido-PEG8-acid) over time. Calculate the half-life (t½) by plotting the natural logarithm of the PFP ester concentration against time.
Protocol for Assessing Azide Group Stability by ¹H NMR Spectroscopy
This protocol provides a method to assess the stability of the azide functionality, particularly under thermal stress.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR spectrometer
-
Thermostatted NMR probe
Procedure:
-
Prepare the sample: Dissolve a known quantity of this compound in the deuterated solvent in an NMR tube.
-
Acquire initial spectrum: Obtain a baseline ¹H NMR spectrum at room temperature. Identify the characteristic proton signals of the methylene group adjacent to the azide (typically around 3.4 ppm).
-
Thermal stress: Heat the sample in the NMR probe to a desired temperature (e.g., 40°C, 60°C).
-
Time-course monitoring: Acquire ¹H NMR spectra at regular intervals over a prolonged period.
-
Data analysis: Integrate the characteristic azide-adjacent methylene proton signal and compare it to a stable internal standard or other stable protons within the PEG backbone. A significant decrease in the integral over time would indicate degradation of the azide group.
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key chemical processes and experimental workflows.
References
The Core Principles of Polyethylene Glycol (PEG) Linkers in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Polyethylene Glycol (PEG) linkers, detailing their fundamental properties, diverse applications in research, and the experimental protocols necessary for their successful implementation. PEG linkers have become indispensable tools in biotechnology and medicine, offering a versatile strategy to improve the therapeutic efficacy of proteins, peptides, and small molecule drugs.[1]
Fundamental Properties of PEG Linkers
Polyethylene glycol is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units.[1] Its unique properties make it an ideal candidate for use as a linker in bioconjugation.
Key Physicochemical Properties:
-
Solubility: PEG is highly soluble in water and a variety of organic solvents, a property that can be conferred to hydrophobic molecules upon conjugation, thereby improving their bioavailability.[2][3]
-
Biocompatibility: PEG is non-toxic and generally non-immunogenic, making it suitable for in vivo applications.[4]
-
Flexibility: The ether backbone of the PEG chain provides significant flexibility, which can be advantageous in maintaining the biological activity of the conjugated molecule.
-
"Stealth" Properties: The hydrophilic nature of PEG creates a hydration shell around the conjugated molecule, effectively shielding it from enzymatic degradation and recognition by the immune system. This leads to a longer circulation half-life in the body.
Types and Architectures of PEG Linkers
PEG linkers are available in various architectures and functionalities to suit a wide range of research applications.
-
Linear PEG Linkers: These consist of a straight chain of PEG units with functional groups at one or both ends.
-
Branched PEG Linkers: These have multiple PEG arms extending from a central core, which can increase the hydrodynamic volume and enhance the "stealth" effect.
-
Cleavable PEG Linkers: These linkers are designed with a labile bond that can be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes. This allows for the controlled release of a therapeutic agent at a target site.
-
Non-Cleavable PEG Linkers: These form a stable, permanent linkage between the two conjugated molecules.
-
Heterobifunctional PEG Linkers: These possess two different reactive terminal groups, enabling the sequential and specific conjugation of two different molecules.
Key Applications in Research and Drug Development
The unique properties of PEG linkers have led to their widespread use in various fields of biomedical research.
-
Protein and Peptide PEGylation: The process of covalently attaching PEG to proteins and peptides can significantly improve their pharmacokinetic and pharmacodynamic properties. This includes increased stability, prolonged half-life, and reduced immunogenicity.
-
Antibody-Drug Conjugates (ADCs): PEG linkers are crucial components in the design of ADCs, where they connect a potent cytotoxic drug to a monoclonal antibody. The linker's properties can influence the ADC's stability, solubility, and drug-release mechanism.
-
Drug Delivery and Nanomedicine: PEGylated nanoparticles are extensively used as drug delivery vehicles. The PEG coating helps to prevent aggregation, increase circulation time, and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
-
Proteomics and Genomics: PEG linkers are utilized in various proteomic and genomic applications, such as in the development of hydrogels for cell culture and as crosslinkers in proximity labeling experiments.
Quantitative Data on PEG Linker Performance
The choice of PEG linker, particularly its length, can have a profound impact on the properties of the resulting conjugate. The following tables summarize quantitative data from various studies.
Table 1: Effect of PEG Linker Length on Pharmacokinetics of Nanoparticles
| PEG Molecular Weight (Da) | Elimination Half-Life (t½β) (h) | Area Under the Curve (AUC) (µg·h/mL) | Clearance (CL) (mL/h/kg) |
| 750 | 10.5 ± 1.2 | 85.3 ± 9.7 | 0.047 ± 0.005 |
| 2000 | 15.8 ± 1.9 | 128.1 ± 15.4 | 0.031 ± 0.004 |
| 5000 | 21.3 ± 2.5 | 172.6 ± 20.7 | 0.023 ± 0.003 |
Data synthesized from a study on methotrexate-loaded chitosan nanoparticles.
Table 2: Physicochemical Properties of Common PEG Linkers
| PEG Linker | Molecular Weight (Da) | Number of PEG Units | Contour Length (nm) |
| PEG4 | 237.26 | 4 | 1.4 |
| PEG8 | 413.47 | 8 | 2.8 |
| PEG12 | 589.68 | 12 | 4.2 |
| PEG24 | 1110.29 | 24 | 8.5 |
Contour length is an approximation and can vary based on the conformation of the PEG chain.
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Antibody-Drug Conjugate
| PEG Linker Length | IC50 (nM) |
| Non-PEGylated | 0.5 |
| PEG4 | 1.2 |
| PEG8 | 2.5 |
| PEG24 | 5.8 |
IC50 values represent the concentration of the ADC required to inhibit the growth of cancer cells by 50%. Data is representative and can vary depending on the antibody, payload, and cell line.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving PEG linkers.
Protocol for Protein PEGylation using an Amine-Reactive NHS-Ester PEG
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-ester activated PEG to the primary amines (e.g., lysine residues) of a protein.
Materials:
-
Protein of interest
-
NHS-ester activated PEG (e.g., mPEG-NHS)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))
-
Analytical instruments (e.g., SDS-PAGE, MALDI-TOF Mass Spectrometry)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL).
-
PEGylation Reaction: Add a calculated molar excess of the PEG reagent to the protein solution. A common starting point is a 5 to 20-fold molar excess of PEG over the protein. The reaction can be carried out for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted NHS-ester PEG. Incubate for 15-30 minutes.
-
Purification of the PEGylated Protein: Remove unreacted PEG and byproducts from the PEGylated protein using SEC or IEX.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight and MALDI-TOF MS to determine the degree of PEGylation.
Protocol for Characterization of PEGylated Proteins
A. SDS-PAGE Analysis:
-
Prepare a polyacrylamide gel of an appropriate percentage to resolve the native and PEGylated protein.
-
Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein.
-
Run the gel under standard conditions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue). A successful PEGylation will result in a band shift to a higher molecular weight for the PEGylated protein compared to the native protein.
B. MALDI-TOF Mass Spectrometry:
-
Prepare samples of the native and PEGylated protein for MALDI-TOF analysis by mixing with an appropriate matrix solution.
-
Acquire mass spectra for both samples.
-
The mass spectrum of the PEGylated protein will show a series of peaks, each corresponding to the protein conjugated with a different number of PEG chains. The difference in mass between the native and PEGylated protein can be used to determine the average degree of PEGylation.
Visualizing Key Processes and Pathways
Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental workflows.
Experimental Workflow for ADC Development using a PEG Linker
Caption: Workflow for the development of an Antibody-Drug Conjugate (ADC) using a PEG linker.
Signaling Pathway of PEGylated Interferon (JAK-STAT Pathway)
References
An In-depth Technical Guide to Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry: A Revolution in Bioconjugation
Click chemistry refers to a class of biocompatible, highly efficient, and selective chemical reactions.[1][2] Coined by K.B. Sharpless, the concept emphasizes reactions that are modular, high-yielding, and generate minimal and inoffensive byproducts.[1][2] These characteristics make click chemistry an exceptionally powerful tool for bioconjugation, enabling the precise and stable linkage of molecules in complex biological environments.[3]
At the heart of click chemistry's utility in biological applications is the principle of bioorthogonality . This term describes a chemical reaction that can occur in a living system without interfering with native biochemical processes. The reactants in a bioorthogonal reaction are chemically inert to the vast array of functional groups found in biological molecules, ensuring that the conjugation is highly specific to the intended targets. This specificity is crucial for applications ranging from drug development and diagnostics to in vivo imaging and proteomics.
This technical guide provides a comprehensive overview of the core principles of click chemistry, with a focus on its application in bioconjugation. We will delve into the most prominent click reactions, providing detailed experimental protocols, quantitative data for comparison, and visualizations of their application in various research and development workflows.
Core Click Chemistry Reactions for Bioconjugation
Three main classes of click chemistry reactions have become indispensable in the field of bioconjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click" reaction, CuAAC involves the reaction between a terminal alkyne and an azide to form a stable triazole linkage, catalyzed by copper(I) ions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative to CuAAC, SPAAC utilizes a strained cyclooctyne that reacts spontaneously with an azide. The release of ring strain drives the reaction forward, eliminating the need for a cytotoxic metal catalyst.
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction involves the rapid cycloaddition of an electron-deficient diene, typically a tetrazine, with an electron-rich dienophile, such as a strained alkene or alkyne. IEDDA is renowned for its exceptionally fast reaction kinetics.
Quantitative Comparison of Key Click Chemistry Reactions
The choice of a specific click chemistry reaction depends on the requirements of the application, including the desired reaction rate, biocompatibility, and the nature of the molecules to be conjugated. The following table summarizes the key quantitative parameters of CuAAC, SPAAC, and IEDDA to facilitate this selection process.
| Click Chemistry | Reactants | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide | 10¹ - 10⁴ | Requires a copper(I) catalyst. The reaction rate can be significantly influenced by the choice of copper source and accelerating ligands. |
| SPAAC | Strained Alkyne + Azide | 10⁻³ - 1 | Catalyst-free, driven by the ring strain of the cyclooctyne. The rate is highly dependent on the structure of the strained alkyne. |
| IEDDA | Diene (e.g., Tetrazine) + Dienophile (e.g., Alkene) | 1 - 10⁶ | Exceptionally fast and catalyst-free. The kinetics are tunable by modifying the electronic properties of the tetrazine and dienophile. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Bioconjugation
This protocol describes a general procedure for labeling a protein containing a terminal alkyne with an azide-functionalized molecule.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-functionalized molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 50 mM in water)
-
Reducing agent, such as sodium ascorbate, stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Preparation of Protein Solution: In a microcentrifuge tube, prepare the alkyne-modified protein solution to the desired final concentration (typically in the µM range) in the reaction buffer.
-
Addition of Azide: Add the azide-functionalized molecule to the protein solution. A 2- to 10-fold molar excess of the azide over the alkyne is typically used.
-
Preparation of Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this solution stand for 1-2 minutes to allow for complex formation.
-
Initiation of the Reaction: Add the catalyst premix to the protein-azide mixture.
-
Addition of Reducing Agent and Scavenger: Add the aminoguanidine hydrochloride solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate is typically around 5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-12 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Quenching and Purification: Once the reaction is complete, it can be quenched by the addition of EDTA. The conjugated protein can then be purified from excess reagents using standard techniques such as size-exclusion chromatography or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Labeling
This protocol provides a general method for labeling an azide-modified antibody with a cyclooctyne-functionalized probe.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Preparation of Antibody Solution: In a microcentrifuge tube, dilute the azide-modified antibody to the desired final concentration (e.g., 1 mg/mL) in the reaction buffer.
-
Addition of Cyclooctyne Probe: Add the cyclooctyne-functionalized probe to the antibody solution. A 20- to 30-fold molar excess of the cyclooctyne is often used. The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <20%) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 6 hours. The reaction progress can be monitored by SDS-PAGE with fluorescence imaging or mass spectrometry.
-
Purification: Remove the excess, unreacted cyclooctyne probe by size-exclusion chromatography or dialysis.
Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation for Cell Surface Labeling
This protocol outlines a general procedure for labeling cell surface glycans that have been metabolically engineered to display a dienophile, with a tetrazine-functionalized probe.
Materials:
-
Cells with dienophile-labeled surface glycans (e.g., trans-cyclooctene-labeled)
-
Tetrazine-functionalized probe (e.g., tetrazine-fluorophore)
-
Cell culture medium or a suitable buffer (e.g., PBS)
Procedure:
-
Cell Preparation: Culture and prepare the cells with the metabolically incorporated dienophile on their surface.
-
Labeling Reaction: Add the tetrazine-functionalized probe to the cells in culture medium or buffer at a suitable concentration (often in the low µM range).
-
Incubation: Incubate the cells with the tetrazine probe for a short period, typically from a few minutes to an hour, at 37°C.
-
Washing: Wash the cells with fresh medium or buffer to remove any unreacted tetrazine probe.
-
Analysis: The labeled cells can then be analyzed by techniques such as flow cytometry or fluorescence microscopy.
Visualization of Workflows and Signaling Pathways
Antibody-Drug Conjugate (ADC) Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using click chemistry.
Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC) using click chemistry.
In Vivo Imaging Workflow Using Pre-targeting Click Chemistry
This diagram outlines a pre-targeting strategy for in vivo imaging that utilizes the rapid kinetics of the IEDDA reaction.
Caption: Pre-targeting in vivo imaging workflow using IEDDA click chemistry.
Cell Surface Glycan Labeling Workflow
This diagram illustrates the process of metabolic labeling and subsequent click-chemistry-mediated visualization of cell surface glycans.
Caption: Workflow for metabolic labeling and visualization of cell surface glycans.
Activity-Based Protein Profiling (ABPP) Workflow
The following diagram shows a general workflow for activity-based protein profiling using click chemistry.
Caption: General workflow for activity-based protein profiling (ABPP).
Conclusion
Click chemistry has fundamentally transformed the field of bioconjugation, providing a robust and versatile toolkit for researchers, scientists, and drug development professionals. The high efficiency, specificity, and biocompatibility of reactions like CuAAC, SPAAC, and IEDDA have enabled advancements in a wide array of applications, from the precise construction of antibody-drug conjugates to the dynamic imaging of cellular processes in vivo. By understanding the core principles, quantitative kinetics, and experimental protocols of these powerful reactions, the scientific community can continue to innovate and push the boundaries of what is possible in chemical biology and medicine.
References
Azido-PEG8-PFP Ester: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Azido-PEG8-PFP ester, a versatile heterobifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed technical data, experimental protocols, and workflow visualizations to facilitate its application.
Core Compound Specifications
This compound is a polyethylene glycol (PEG)-based linker featuring an azide (N3) group on one end and a pentafluorophenyl (PFP) ester on the other, separated by an 8-unit PEG chain. This structure allows for sequential or one-pot conjugation reactions with different molecules.
| Property | Value | Source(s) |
| Molecular Weight | 633.6 g/mol (or 633.56 g/mol ) | [1][2][3][4] |
| Molecular Formula | C25H36F5N3O10 | [1] |
| CAS Number | 2055014-62-3 | |
| Purity | Typically ≥95% or 98% | |
| Solubility | Soluble in DMSO, DMF, and DCM | |
| Storage | Store at -20°C, desiccated |
Chemical Reactivity and Applications
The unique bifunctional nature of this compound underpins its utility in biomedical research.
-
Azide Group: The azide moiety enables "click chemistry," a set of rapid, specific, and high-yield chemical reactions. It can readily participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, forming a stable triazole linkage.
-
PFP Ester Group: The pentafluorophenyl ester is a highly reactive functional group that readily and efficiently forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins or other biomolecules. PFP esters are known to be less susceptible to hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters, offering a wider window for reaction optimization.
This dual reactivity makes this compound an ideal linker for:
-
PROTACs: It serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, forming a PROTAC that induces the degradation of the target protein.
-
Antibody-Drug Conjugates (ADCs): The PFP ester can react with lysine residues on an antibody, while the azide can be used to attach a cytotoxic payload.
-
Biomolecule Labeling and Immobilization: It can be used to attach probes, dyes, or other functional molecules to proteins, peptides, or amine-modified oligonucleotides. The hydrophilic PEG spacer enhances the water solubility of the resulting conjugate.
Experimental Protocols
The following are generalized protocols for the use of this compound in common applications. Optimization is recommended for specific molecules and experimental conditions.
Protocol 1: General Protein Labeling with this compound
This protocol describes the conjugation of the azide functionality to a protein via its amine residues.
Materials:
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10-20 mg/mL.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction time and temperature may require optimization.
-
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a two-step process for synthesizing a PROTAC.
Step 1: Amide Bond Formation with an E3 Ligase Ligand
-
Reaction Setup: Dissolve the E3 ligase ligand containing a primary or secondary amine and this compound in a suitable anhydrous solvent (e.g., DMF, DMSO). A slight molar excess of the PFP ester may be used.
-
Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., LC-MS, TLC).
-
Purification: Once the reaction is complete, purify the resulting azide-functionalized E3 ligase ligand-linker conjugate using column chromatography.
Step 2: Click Chemistry with a Target Protein Ligand
-
Reaction Setup: Dissolve the purified azide-functionalized conjugate from Step 1 and the target protein ligand functionalized with an alkyne in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Catalyst Addition (for CuAAC): Add a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) to catalyze the cycloaddition.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor for completion.
-
Purification: Purify the final PROTAC molecule using preparative HPLC or other suitable chromatographic techniques.
Workflow Visualizations
The following diagrams illustrate the key experimental workflows involving this compound.
Caption: Workflow for protein labeling using this compound.
Caption: Two-step workflow for the synthesis of a PROTAC.
References
The Architect's Toolkit: A Guide to Bifunctional Crosslinkers in Proteomics
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate cellular machinery, proteins rarely act in isolation. Their functions are orchestrated through a dynamic network of interactions, forming transient or stable complexes that drive biological processes. Understanding these protein-protein interactions (PPIs) is paramount for deciphering cellular function and for the development of novel therapeutics. Bifunctional crosslinkers have emerged as powerful chemical tools to capture these interactions, providing a molecular snapshot of protein networks in their native context.
This technical guide provides a comprehensive overview of the applications of bifunctional crosslinkers in proteomics, with a focus on crosslinking mass spectrometry (XL-MS). We will delve into the chemistry of these reagents, detail experimental workflows, present quantitative data, and illustrate key concepts with logical diagrams to empower researchers in harnessing this technology for their scientific pursuits.
The Chemistry of Connection: Types of Bifunctional Crosslinkers
Bifunctional crosslinkers are molecules containing two reactive groups connected by a spacer arm.[1] These reactive groups form covalent bonds with specific amino acid residues on proteins, effectively "linking" proteins that are in close proximity. The choice of crosslinker is critical and depends on the specific application and the target proteins.
Bifunctional crosslinkers can be broadly classified based on the nature of their reactive groups and the characteristics of their spacer arm.
1.1. Classification by Reactive Groups:
-
Homobifunctional Crosslinkers: Possess two identical reactive groups, targeting the same functional group on amino acid side chains (e.g., amine-to-amine or sulfhydryl-to-sulfhydryl).[1] They are often used to study protein conformation or to polymerize protein monomers.[1]
-
Heterobifunctional Crosslinkers: Contain two different reactive groups, allowing for more specific and controlled conjugation between different functional groups (e.g., an amine-reactive group and a sulfhydryl-reactive group).[1]
-
Zero-Length Crosslinkers: Mediate the direct covalent bonding of two functional groups without the crosslinker itself being incorporated into the final product.[2] A prime example is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of an amide bond between a carboxyl group and a primary amine.
1.2. Common Reactive Groups:
The specificity of a crosslinker is determined by its reactive groups, which target specific amino acid residues:
-
Amine-reactive: N-hydroxysuccinimide (NHS) esters are widely used to target the primary amines on lysine residues and the N-terminus of proteins.
-
Sulfhydryl-reactive: Maleimides, haloacetyls, and pyridyl disulfides specifically react with the sulfhydryl group of cysteine residues.
-
Carboxyl-reactive: Carbodiimides can be used to link carboxyl groups (aspartic acid, glutamic acid) to primary amines.
-
Photo-reactive: Aryl azides and diazirines are activated by UV light to form highly reactive intermediates (nitrenes and carbenes, respectively) that can insert into a wide range of chemical bonds, offering less specific but powerful crosslinking.
1.3. The Spacer Arm: More Than Just a Bridge
The spacer arm connecting the two reactive ends plays a crucial role in determining the reach and properties of the crosslinker. Key characteristics include:
-
Length: The length of the spacer arm defines the maximum distance between the two linked residues, providing a "molecular ruler" for structural studies.
-
Cleavability:
-
Non-cleavable crosslinkers form stable, irreversible bonds.
-
Cleavable crosslinkers contain a labile bond within the spacer arm that can be broken under specific conditions (e.g., by reduction, acid, or in the mass spectrometer). MS-cleavable crosslinkers are particularly advantageous as they simplify data analysis by allowing the identification of the individual crosslinked peptides.
-
Data Presentation: Comparison of Common Bifunctional Crosslinkers
The selection of an appropriate crosslinker is a critical step in any XL-MS experiment. The following table provides a comparative overview of commonly used bifunctional crosslinkers, highlighting their key features to aid in this selection process.
| Crosslinker | Type | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Key Characteristics |
| DSS (Disuccinimidyl suberate) | Homobifunctional | NHS ester (Amine) | 11.4 | No | Widely used, membrane permeable. |
| BS3 (Bis[sulfosuccinimidyl] suberate) | Homobifunctional | Sulfo-NHS ester (Amine) | 11.4 | No | Water-soluble, membrane impermeable. |
| DSG (Disuccinimidyl glutarate) | Homobifunctional | NHS ester (Amine) | 7.7 | No | Shorter spacer arm than DSS. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Zero-Length | Carbodiimide (Carboxyl/Amine) | 0 | No | Mediates direct amide bond formation. |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | NHS ester (Amine), Maleimide (Thiol) | 11.6 | No | Common for conjugating proteins to sulfhydryl-containing molecules. |
| Sulfo-SMCC | Heterobifunctional | Sulfo-NHS ester (Amine), Maleimide (Thiol) | 11.6 | No | Water-soluble version of SMCC. |
| DSSO (Disuccinimidyl sulfoxide) | Homobifunctional | NHS ester (Amine) | 10.1 | MS-cleavable (CID) | Simplifies data analysis by fragmenting in the mass spectrometer. |
| DSBU (Disuccinimidyl dibutyric urea) | Homobifunctional | NHS ester (Amine) | 12.5 | MS-cleavable (CID) | Another popular MS-cleavable crosslinker. |
| p,p'-Diazidostilbene | Homobifunctional | Aryl azide (Photo-reactive) | Variable | No | Photo-activated, inserts into C-H and N-H bonds. |
The XL-MS Workflow: From Crosslinking to Data Analysis
A typical crosslinking mass spectrometry experiment involves a series of well-defined steps, from sample preparation to computational analysis of the mass spectrometry data. The overall goal is to identify the specific amino acid residues that have been covalently linked, thereby providing distance constraints for structural modeling and identifying protein-protein interaction interfaces.
Experimental Protocols
Protocol 2.1: In Vitro Protein Crosslinking with DSS
This protocol describes the crosslinking of a purified protein or protein complex using the homobifunctional crosslinker Disuccinimidyl suberate (DSS).
-
Materials:
-
Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES).
-
DSS (Disuccinimidyl suberate).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
-
Procedure:
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration of 1-2 mM. The optimal molar excess of crosslinker over protein should be determined empirically. Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.
-
Proceed to Digestion: The crosslinked sample is now ready for protein digestion.
-
Protocol 2.2: In Vivo Crosslinking with Formaldehyde
This protocol provides a general procedure for in vivo crosslinking of cultured cells using formaldehyde to capture protein interactions within their native cellular environment.
-
Materials:
-
Cultured cells.
-
Phosphate-buffered saline (PBS).
-
Formaldehyde (16% stock solution).
-
Quenching solution (e.g., 1 M Glycine).
-
Lysis buffer.
-
-
Procedure:
-
Cell Preparation: Wash cultured cells with PBS to remove media components.
-
Crosslinking: Add formaldehyde to the cells at a final concentration of 1% and incubate for a defined period (e.g., 10-15 minutes) at room temperature with gentle agitation. The optimal time and concentration should be empirically determined.
-
Quenching: Add quenching solution (e.g., glycine to a final concentration of 125 mM) to stop the crosslinking reaction. Incubate for 5-10 minutes.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using an appropriate lysis buffer to extract the crosslinked protein complexes.
-
Downstream Processing: The cell lysate containing the crosslinked complexes can then be subjected to further purification and analysis, such as affinity purification followed by mass spectrometry.
-
Protocol 2.3: Enrichment of Crosslinked Peptides by Size Exclusion Chromatography (SEC)
Crosslinked peptides are often present in low abundance compared to linear peptides. Enrichment is therefore a crucial step to increase their detection by mass spectrometry.
-
Materials:
-
Digested peptide mixture from a crosslinking experiment.
-
SEC column suitable for peptide separation.
-
SEC running buffer (e.g., 30% acetonitrile, 0.1% formic acid).
-
HPLC system.
-
-
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the running buffer until a stable baseline is achieved.
-
Sample Injection: Inject the digested peptide mixture onto the column.
-
Fractionation: Elute the peptides with the running buffer at a constant flow rate. Collect fractions corresponding to the earlier elution times, as these will be enriched with the larger, crosslinked peptides.
-
Pooling and Drying: Pool the fractions containing the enriched crosslinked peptides and dry them in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
-
Data Presentation: Impact of Enrichment on Crosslink Identification
Enrichment strategies significantly enhance the identification of crosslinked peptides. The following table illustrates the increase in the number of unique non-redundant crosslinked peptides identified from bovine serum albumin (BSA) after enrichment by SEC for different crosslinkers.
| Crosslinker | Number of Unique Non-redundant Crosslinked Peptides (Original Sample) | Number of Unique Non-redundant Crosslinked Peptides (SEC Enriched) |
| DSS | 15 | 45 |
| DSSO | 12 | 38 |
| DSBU | 10 | 32 |
| Data adapted from a study evaluating enrichment strategies for crosslinked peptides. |
Applications in Elucidating Cellular Signaling and Drug Development
Bifunctional crosslinkers are instrumental in dissecting complex cellular processes and have significant implications for drug discovery and development.
3.1. Mapping Protein-Protein Interaction Networks
XL-MS enables the construction of comprehensive protein-protein interaction networks, providing a global view of the cellular interactome. This is particularly valuable for understanding the organization and function of large protein complexes and cellular machinery.
3.2. Probing the Structure of Protein Complexes
The distance constraints derived from XL-MS experiments are used to build and refine three-dimensional models of protein complexes, complementing high-resolution structural biology techniques like X-ray crystallography and cryo-electron microscopy.
3.3. Studying Conformational Changes
Quantitative crosslinking mass spectrometry (qXL-MS) allows for the comparison of crosslinking patterns under different conditions, revealing changes in protein conformation and the dynamics of protein interactions in response to stimuli, such as ligand binding or drug treatment.
3.4. Drug Target Identification and Validation
By capturing the interactions between a drug molecule and its protein targets, crosslinking can be used to identify the binding partners of a compound and validate its mechanism of action. Photo-affinity labeling, a type of crosslinking using photo-reactive probes, is particularly powerful for this application.
3.5. Case Study: EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth and proliferation, and its dysregulation is implicated in various cancers. Crosslinking studies have been instrumental in understanding the dimerization and activation of EGFR. For instance, the membrane-impermeable crosslinker BS3 can be used to specifically capture the dimerization of EGFR at the cell surface upon ligand binding.
Future Perspectives
The field of chemical crosslinking for proteomics is continuously evolving, with the development of novel crosslinkers with improved properties, such as enhanced water solubility, different spacer arm lengths, and new reactive groups. The integration of XL-MS with other structural biology techniques and computational modeling will continue to provide unprecedented insights into the dynamic organization of the proteome. These advancements promise to further accelerate our understanding of cellular function and will undoubtedly play a crucial role in the future of drug discovery and personalized medicine.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Azido-PEG8-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG8-PFP ester is a heterobifunctional crosslinker designed for the versatile and efficient labeling of proteins and other biomolecules. This reagent features two key functional groups: a pentafluorophenyl (PFP) ester for covalent modification of primary amines, and an azide group that serves as a bioorthogonal handle for subsequent "click chemistry" reactions. The PFP ester offers enhanced stability against hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[1][2][3][4] The eight-unit polyethylene glycol (PEG) spacer increases the hydrophilicity of the labeled molecule, which can improve solubility and reduce aggregation.
These features make this compound an ideal tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), the synthesis of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation, and the attachment of imaging agents or other reporter molecules.[1]
This document provides detailed protocols for the use of this compound in a two-step protein labeling strategy, as well as an overview of its application in studying the ubiquitin-proteasome system.
Data Presentation
Table 1: Comparative Labeling Selectivity of PFP Ester vs. NHS Ester on a Monoclonal Antibody
The use of a PFP ester can significantly enhance the selectivity of labeling, particularly for antibodies. The following table summarizes the preferential labeling of the light chain of an anti-EGFR monoclonal antibody (Panitumumab) when using a PFP ester compared to an NHS ester of a near-infrared fluorophore.
| Activating Ester | Degree of Labeling (DOL) | Light Chain : Heavy Chain Ratio | Reference |
| PFP Ester | 1.7 | 1.7 | |
| NHS Ester | 1.7 | 0.1 |
This data highlights the PFP ester's ability to achieve a more homogenous and site-selective conjugation, which can be critical for preserving the biological activity of the labeled protein.
Experimental Protocols
Part 1: Azide Labeling of Proteins using this compound
This protocol describes the initial labeling of a protein with this compound to introduce the azide functional group.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM. Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive and can hydrolyze.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A 10- to 50-fold molar excess of the PFP ester over the protein is a good starting point, but the optimal ratio should be determined empirically for each protein. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
To quench any unreacted PFP ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
-
Purification of the Azide-Labeled Protein:
-
Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
The degree of labeling can be determined using mass spectrometry to measure the mass shift of the protein after conjugation.
-
Part 2: Click Chemistry Conjugation of the Azide-Labeled Protein
Once the protein is labeled with an azide group, a reporter molecule containing a compatible alkyne can be attached via click chemistry. Two common methods are Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials:
-
Azide-labeled protein
-
Alkyne-containing reporter molecule (e.g., fluorophore, biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (must be freshly made).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-reporter molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).
-
In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent reporter.
-
-
Purification:
-
Purify the labeled protein conjugate using a desalting column or dialysis to remove excess reagents.
-
SPAAC is a copper-free click chemistry method that is ideal for applications in living systems or with proteins that are sensitive to copper.
Materials:
-
Azide-labeled protein
-
Cyclooctyne-containing reporter molecule (e.g., DBCO, BCN, DIBO)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the cyclooctyne-reporter molecule in DMSO.
-
-
Click Reaction:
-
Add the cyclooctyne-reporter molecule to the azide-labeled protein solution. A 2-10 fold molar excess of the cyclooctyne is a typical starting point.
-
Incubate the reaction for 1-12 hours at room temperature or 37°C. The reaction time will depend on the specific cyclooctyne used.
-
-
Purification:
-
Purify the labeled protein conjugate using a desalting column or dialysis.
-
Mandatory Visualizations
PROTAC-Mediated Protein Degradation
This compound is often used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
References
Protocol for the Conjugation of Azido-PEG8-PFP Ester to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of Azido-PEG8-PFP (pentafluorophenyl) ester to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. PFP esters are highly efficient amine-reactive reagents that form stable amide bonds. Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis in aqueous media, leading to more efficient and reproducible conjugation reactions.[1][2][3]
The Azido-PEG8-PFP ester is a heterobifunctional linker containing a PFP ester for amine conjugation and an azide group for subsequent bioorthogonal "click chemistry" reactions.[4] This dual functionality makes it a valuable tool in drug development, particularly for the synthesis of complex biomolecular constructs like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5] The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the PFP ester, resulting in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.
Caption: Reaction scheme for PFP ester and primary amine conjugation.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the conjugation reaction, purification, and characterization of the final product.
Materials and Reagents
-
This compound
-
Biomolecule with primary amines (e.g., protein, peptide)
-
Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 100 mM sodium bicarbonate, or 100 mM HEPES, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.
-
Organic Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes (e.g., 7 kDa MWCO).
-
Analytical Instruments: UV-Vis spectrophotometer, HPLC system, MALDI-TOF mass spectrometer, NMR spectrometer.
Procedure
The following workflow outlines the key steps of the conjugation process.
References
Application Notes and Protocols for the Conjugation of Azido-PEG8-PFP Ester to Amine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The introduction of specific functionalities, such as azide groups, enables the subsequent attachment of a wide array of molecules through highly efficient and specific "click chemistry" reactions.[][2][3][4] This application note provides a detailed protocol for the reaction of Azido-PEG8-PFP (pentafluorophenyl) ester with amine-modified oligonucleotides. This method offers a robust strategy for introducing a flexible polyethylene glycol (PEG) spacer armed with a terminal azide group onto an oligonucleotide.
Pentafluorophenyl esters are highly reactive towards primary amines, forming stable amide bonds.[5] They are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis in aqueous reaction conditions, leading to more efficient conjugations. The Azido-PEG8-PFP ester reagent combines the amine-reactivity of the PFP ester with a hydrophilic 8-unit PEG linker and a terminal azide group. This azide moiety can then be used for downstream applications, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition reactions, to conjugate the oligonucleotide to other molecules of interest.
This document provides a comprehensive guide for researchers, including a detailed experimental protocol, data presentation in a tabular format, and visual diagrams to illustrate the workflow and reaction chemistry.
Data Presentation
Table 1: Key Parameters for the Reaction of this compound with Amine-Modified Oligonucleotides
| Parameter | Recommended Value/Range | Notes |
| Reactants | ||
| Amine-Modified Oligonucleotide | 1 equivalent | Typically 5'- or 3'-amine modified. |
| This compound | 5-20 molar equivalents | Excess is used to drive the reaction to completion. The optimal ratio should be determined empirically. |
| Reaction Conditions | ||
| Solvent | 0.1 M Sodium Bicarbonate or Borate Buffer | Amine-free buffers are crucial to avoid competing reactions. |
| pH | 8.0 - 9.0 | Slightly basic pH deprotonates the primary amine, increasing its nucleophilicity. |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 2 - 4 hours | Reaction progress can be monitored by HPLC. |
| Purification | ||
| Method | HPLC (Reversed-Phase or Anion-Exchange), Gel Filtration, or Ethanol Precipitation | To remove excess this compound and byproducts. |
| Analysis | ||
| Techniques | Mass Spectrometry (ESI-MS), HPLC, Gel Electrophoresis | To confirm successful conjugation and assess purity. |
| Expected Outcome | ||
| Yield | > 80% (typical) | Yields are dependent on the specific oligonucleotide sequence, purity, and reaction optimization. |
| Purity | > 90% (after purification) | Purity should be assessed by HPLC and/or mass spectrometry. |
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide (e.g., 5'-amino-modifier C6)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate or Borate buffer, pH 8.5
-
Nuclease-free water
-
Size-exclusion desalting columns (e.g., NAP-10) or HPLC system for purification
-
Mass spectrometer (e.g., ESI-MS) for analysis
Procedure
1. Preparation of Reagents:
-
Amine-Modified Oligonucleotide Solution:
-
Synthesize and purify the amine-modified oligonucleotide using standard phosphoramidite chemistry.
-
Quantify the oligonucleotide using UV absorbance at 260 nm.
-
Dissolve the lyophilized oligonucleotide in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
-
This compound Solution:
-
Shortly before initiating the reaction, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to a concentration of 100 mM. PFP esters are moisture-sensitive, so it is crucial to use anhydrous solvent and prepare the solution fresh.
-
2. Conjugation Reaction:
-
To the amine-modified oligonucleotide solution, add a 5 to 20-fold molar excess of the dissolved this compound.
-
Mix the reaction gently by pipetting or vortexing at a low speed.
-
Incubate the reaction at room temperature (20-25°C) for 2-4 hours. The optimal reaction time may vary and can be monitored by HPLC.
3. Purification of the Azido-PEG-Oligonucleotide Conjugate:
-
Size-Exclusion Chromatography (for removal of excess reagent):
-
Equilibrate a desalting column (e.g., NAP-10) with nuclease-free water according to the manufacturer's instructions.
-
Apply the reaction mixture to the column.
-
Elute the oligonucleotide conjugate with nuclease-free water. The conjugate will elute in the void volume, while the smaller, unconjugated this compound and its hydrolysis products will be retained.
-
-
High-Performance Liquid Chromatography (HPLC) (for high purity):
-
Purify the reaction mixture using reversed-phase HPLC.
-
Use a C18 column and a gradient of acetonitrile in a suitable buffer (e.g., triethylammonium acetate).
-
Monitor the elution profile at 260 nm. The conjugated oligonucleotide will have a longer retention time than the unconjugated, amine-modified oligonucleotide.
-
Collect the fractions corresponding to the desired product and lyophilize.
-
4. Analysis and Characterization:
-
Mass Spectrometry: Confirm the successful conjugation by analyzing the purified product using ESI-MS. The observed molecular weight should correspond to the theoretical mass of the azido-PEG-oligonucleotide conjugate.
-
HPLC Analysis: Assess the purity of the final product by analytical HPLC. A single major peak should be observed.
Mandatory Visualizations
Caption: Chemical reaction of an amine-modified oligonucleotide with this compound.
Caption: Experimental workflow for oligonucleotide conjugation and purification.
References
Revolutionizing Targeted Protein Degradation: A Step-by-Step Guide to PROTAC Synthesis Using Azido-PEG8-PFP Ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own protein disposal machinery.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[5]
This guide provides a detailed, step-by-step protocol for the synthesis of PROTACs utilizing Azido-PEG8-PFP ester, a versatile polyethylene glycol (PEG) linker. The incorporation of a PEG linker can enhance solubility and cell permeability, crucial for the development of effective protein degraders. The this compound features an azide group for efficient "click chemistry" ligation and a pentafluorophenyl (PFP) ester for facile amide bond formation, offering a modular and robust approach to PROTAC assembly.
Data Presentation: Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters for evaluating PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following table summarizes representative quantitative data for PROTACs, illustrating the impact of linker composition and target protein on degradation efficiency.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | KRAS G12D | VHL | PEG | AGS | 7.49 | >95 |
| PROTAC B | KRAS G12D | VHL | PEG | SNU-1 | 19.77 | Not Reported |
| PROTAC C | KRAS G12D | VHL | PEG | HPAF-II | 52.96 | Not Reported |
| PROTAC D | BTK | Cereblon | Non-covalent | Mino | 2.2 | 97 |
| PROTAC E | FLT3 | Not Specified | Not Specified | MV-4-11 | 1.5 | >95 |
Note: The data presented are representative examples from various sources and may not directly correspond to PROTACs synthesized using this compound. Experimental conditions can significantly influence DC50 and Dmax values.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system. The bifunctional molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
Caption: PROTAC Mechanism of Action.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC involves a multi-step process, from the initial design and synthesis to the final biological evaluation. The following workflow outlines the key stages in this process.
Caption: Experimental Workflow for PROTAC Development.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a PROTAC using this compound, starting from an amine-containing E3 ligase ligand and an alkyne-functionalized target protein ligand.
Protocol 1: Synthesis of E3 Ligase Ligand-Linker Intermediate
This protocol describes the coupling of an amine-functionalized E3 ligase ligand with this compound via amide bond formation.
Materials and Reagents:
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Reaction monitoring tools (LC-MS)
-
Purification system (preparative HPLC)
Procedure:
-
Under a nitrogen atmosphere, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the E3 ligase ligand-linker (azide-functionalized) intermediate.
Protocol 2: Final PROTAC Assembly via Click Chemistry
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the E3 ligase ligand-linker intermediate with the alkyne-functionalized target protein ligand.
Materials and Reagents:
-
E3 ligase ligand-linker (azide-functionalized) intermediate (from Protocol 1)
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH) and Water (H2O) or DMF
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Reaction monitoring tools (LC-MS)
-
Purification system (preparative HPLC)
Procedure:
-
Dissolve the E3 ligase ligand-linker intermediate (1.0 eq) and the alkyne-functionalized target protein ligand (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H2O 1:1 or DMF).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1-0.2 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
Protocol 3: Determination of PROTAC-Mediated Protein Degradation by Western Blotting
This protocol outlines the procedure to quantify the degradation of the target protein in a cellular context.
Materials and Reagents:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG8-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and biocompatibility.[1] This powerful ligation reaction enables the covalent conjugation of molecules with remarkable control and precision, even in complex biological environments. A key reagent in advancing bioconjugation strategies is the heterobifunctional linker, Azido-PEG8-PFP ester . This molecule incorporates a terminal azide group for participation in CuAAC reactions and a pentafluorophenyl (PFP) ester for facile reaction with primary and secondary amines. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.
The PFP ester offers advantages over the more common N-hydroxysuccinimide (NHS) esters, exhibiting greater stability towards hydrolysis in aqueous media, which can lead to more efficient and reproducible conjugations.[2][3][4] This dual functionality allows for a versatile two-step labeling strategy: first, the conjugation of the linker to a biomolecule via its amine-reactive PFP ester, followed by the "clicking" of a second molecule of interest containing a terminal alkyne. This approach is particularly valuable in drug development, proteomics, and cellular imaging for the construction of antibody-drug conjugates (ADCs), PROTACs, and fluorescent probes.[5]
Data Presentation
While specific kinetic data for this compound is not extensively published, the efficiency of CuAAC reactions, in general, is very high, often achieving near-quantitative yields. The following table summarizes typical reaction parameters and expected outcomes for the two-step bioconjugation process involving this compound.
| Parameter | PFP Ester-Amine Reaction | CuAAC Reaction |
| Reactants | This compound, Amine-containing biomolecule (e.g., protein, peptide) | Azide-modified biomolecule, Alkyne-containing molecule (e.g., fluorophore, drug) |
| Typical Molar Ratio (Linker:Biomolecule) | 2:1 to 10:1 | 1:1 to 5:1 (Alkyne:Azide) |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Borate, HEPES), pH 7.2-8.5 | Aqueous buffer (e.g., PBS), pH 7 |
| Co-solvent (optional) | 5-10% DMSO or DMF for solubility | Up to 10% DMSO or DMF |
| Catalyst | None | CuSO₄ (Copper(II) sulfate), Sodium Ascorbate |
| Ligand | None | THPTA or BTTAA |
| Temperature | 4°C to 25°C | Room Temperature (20-25°C) |
| Reaction Time | 1-4 hours (at 25°C) or overnight (at 4°C) | 1-2 hours |
| Expected Yield | High (>90%) | Very High (>95%) |
Note: These are representative values. Optimal conditions should be determined experimentally for each specific application.
Experimental Protocols
Protocol 1: Two-Step Protein Labeling with this compound and an Alkyne-Fluorophore
This protocol details the labeling of a protein with a fluorescent probe in a two-step process.
Materials:
-
This compound
-
Protein of interest with accessible primary amines (e.g., lysine residues)
-
Alkyne-functionalized fluorophore
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Sodium Ascorbate stock solution (500 mM in water, prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Desalting column or dialysis equipment for purification
Step 1: Azide-Modification of the Protein
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Initiate the Amination Reaction: Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).
-
Incubate: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted this compound using a desalting column or by dialysis against the Reaction Buffer.
-
Quantification: Determine the concentration of the azide-modified protein using a standard protein assay (e.g., BCA).
Step 2: CuAAC "Click" Reaction with Alkyne-Fluorophore
-
Prepare the Reaction Mixture: In a microcentrifuge tube, add the azide-modified protein to the Reaction Buffer.
-
Add Alkyne-Fluorophore: Add a 2 to 5-fold molar excess of the alkyne-fluorophore (from a stock solution in DMSO) to the protein solution.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution.
-
Add Catalyst and Reducing Agent: Add the CuSO₄/THPTA premix to the reaction mixture to a final concentration of 1 mM CuSO₄ and 5 mM THPTA. Then, add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.
-
Incubate: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled protein from excess reagents using a desalting column or dialysis.
-
Characterization: Characterize the final conjugate using SDS-PAGE with in-gel fluorescence scanning and determine the degree of labeling using UV-Vis spectroscopy.
Visualizations
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for two-step bioconjugation using this compound.
Caption: Investigating a signaling pathway using a targeted bioconjugate.
References
Application Notes and Protocols for Azido-PEG8-PFP Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations and protocols for the successful use of Azido-PEG8-PFP ester in bioconjugation and other chemical modification reactions. The pentafluorophenyl (PFP) ester moiety allows for efficient and specific reaction with primary and secondary amines, while the azide group enables subsequent "click chemistry" ligation.
Core Principles
This compound is a heterobifunctional linker used to connect a molecule of interest to a primary or secondary amine on a target biomolecule, such as a protein or antibody. The PFP ester is an active ester that reacts with unprotonated aliphatic amine groups to form a stable amide bond.[1] PFP esters are favored for their high reactivity and increased resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, resulting in more efficient conjugations.[2][3] The reaction is sensitive to pH, with a slightly basic environment being optimal to ensure the amine is sufficiently nucleophilic while minimizing hydrolysis of the PFP ester.[1][4]
Recommended Buffer Conditions
The choice of buffer is critical for a successful conjugation reaction. Amine-free buffers are essential to prevent competition with the target molecule for reaction with the PFP ester.
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and PFP ester stability. Lower pH reduces amine nucleophilicity, while higher pH accelerates ester hydrolysis. |
| Buffer Type | Phosphate-buffered saline (PBS), HEPES, Bicarbonate buffer | These buffers are free of primary amines that would compete with the target molecule for the PFP ester. |
| Buffers to Avoid | Tris, Glycine | These buffers contain primary amines and will react with the PFP ester, reducing conjugation efficiency. |
| Additives | 5-10% DMSO or DMF | Can be used to improve the solubility of the this compound or the target molecule. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol describes a general method for labeling a protein with this compound. The molar ratio of the linker to the protein may need to be optimized for the specific application.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Protein Solution: Prepare the protein solution at a concentration of 0.5-5 mg/mL in an amine-free reaction buffer (e.g., PBS, pH 7.2–8.5). If the protein was previously in a buffer containing amines, exchange it into the reaction buffer using a desalting column or dialysis.
-
Preparation of this compound Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation. Dissolve the ester in anhydrous DMSO or DMF to a concentration of 10–100 mM. Stock solutions are not recommended due to the moisture-sensitive nature of the PFP ester.
-
Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently stirring or vortexing. A typical starting point is a 2:1 to 10:1 molar ratio of ester to amine.
-
Incubation: Incubate the reaction at room temperature for 1–4 hours or at 4°C overnight for sensitive biomolecules.
-
Quenching: (Optional) To quench any unreacted PFP ester, add the quenching buffer to a final concentration of approximately 50 mM and incubate for 30 minutes.
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Monitoring PFP Ester Hydrolysis
This protocol provides a method to assess the stability of the this compound in a specific buffer.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Incubation: Add a small aliquot of the stock solution to the buffer of interest at a known concentration and temperature.
-
Time-Course Analysis: At various time points, inject an aliquot of the mixture onto the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of the intact this compound over time to determine its rate of hydrolysis.
Reaction Workflow and Logic
The following diagram illustrates the general workflow for a typical bioconjugation reaction using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incorrect pH of reaction buffer. | Ensure the buffer pH is within the optimal range of 7.2-8.5. |
| Presence of primary amines in the buffer. | Use an amine-free buffer such as PBS or HEPES. | |
| Hydrolysis of PFP ester. | Prepare the PFP ester solution immediately before use and minimize its exposure to moisture. | |
| Insufficient molar excess of PFP ester. | Optimize the molar ratio of PFP ester to the target molecule. | |
| Protein Aggregation | Poor solubility of the protein or conjugate. | Add 5-10% DMSO or DMF to the reaction buffer. |
| Non-specific Labeling | Reaction pH is too high. | Lower the pH to within the recommended range to reduce the reactivity of other nucleophiles. |
Signaling Pathway Application
This compound is a versatile tool in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The this compound can be used to link a ligand for the target protein to a ligand for an E3 ligase.
References
Application Notes and Protocols for Azido-PEG8-PFP Ester Conjugation
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating the molar excess and performing the conjugation of Azido-PEG8-Pentafluorophenyl (PFP) ester to amine-containing biomolecules. The protocols outlined below are designed to ensure efficient and reproducible conjugation for applications in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).
Introduction to Azido-PEG8-PFP Ester Conjugation
This compound is a heterobifunctional linker that contains an azide moiety and a PFP ester.[1][2] The PFP ester is an amine-reactive functional group that readily reacts with primary and secondary amines on biomolecules, such as the lysine residues on proteins, to form stable amide bonds.[3][4][5] A key advantage of PFP esters over other amine-reactive esters, like N-hydroxysuccinimide (NHS) esters, is their reduced susceptibility to hydrolysis in aqueous solutions, leading to more efficient and consistent conjugation reactions. The azide group provides a bioorthogonal handle for subsequent "click" chemistry reactions.
The degree of conjugation, or the number of PEG molecules attached to the biomolecule, can be controlled by optimizing the molar ratio of the this compound to the target biomolecule. This document provides detailed protocols for calculating the necessary molar excess and for carrying out the conjugation, purification, and characterization of the resulting conjugate.
Calculating Molar Excess of this compound
The molar excess of the this compound is a critical parameter that influences the extent of conjugation. A higher molar excess will generally result in a higher degree of labeling. However, excessive amounts can lead to unwanted side reactions and complicate the purification process. Therefore, empirical testing is often necessary to determine the optimal molar ratio for a specific application.
General Recommendations:
A molar excess of 10- to 50-fold of the PFP ester over the amine-containing protein is a common starting point for achieving sufficient conjugation. For more controlled conjugation, a molar ratio of PFP ester to the available free amines can be optimized, typically in the range of 2:1 to 10:1.
Example Calculation for a Monoclonal Antibody (mAb):
This example demonstrates the calculation for targeting a 20-fold molar excess of this compound to a monoclonal antibody (IgG).
| Parameter | Value | Unit |
| Molecular Weight of IgG | 150,000 | g/mol |
| Concentration of IgG Solution | 2 | mg/mL |
| Volume of IgG Solution | 1 | mL |
| Molecular Weight of this compound | 633.56 | g/mol |
| Desired Molar Excess of PFP Ester | 20 | - |
Step 1: Calculate the moles of IgG.
-
Mass of IgG: 2 mg/mL * 1 mL = 2 mg = 0.002 g
-
Moles of IgG: 0.002 g / 150,000 g/mol = 1.33 x 10⁻⁸ mol
Step 2: Calculate the required moles of this compound.
-
Moles of PFP Ester: 1.33 x 10⁻⁸ mol IgG * 20 = 2.66 x 10⁻⁷ mol
Step 3: Calculate the required mass of this compound.
-
Mass of PFP Ester: 2.66 x 10⁻⁷ mol * 633.56 g/mol = 1.68 x 10⁻⁴ g = 0.168 mg
Step 4: Prepare a stock solution of this compound.
Due to its moisture sensitivity, it is recommended to dissolve the PFP ester in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
-
To prepare a 10 mM stock solution: 0.0063356 g (6.34 mg) of this compound in 1 mL of DMSO.
-
Volume of stock solution to add: (2.66 x 10⁻⁷ mol) / (0.01 mol/L) = 2.66 x 10⁻⁵ L = 26.6 µL
Experimental Protocols
Materials and Reagents
-
This compound
-
Biomolecule with primary amines (e.g., antibody, protein)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate buffer), pH 7.2-8.5
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., Tris or glycine buffer)
-
Desalting columns or dialysis cassettes for purification
Experimental Workflow
Caption: Workflow for the conjugation of this compound to a biomolecule.
Detailed Protocol for Protein Conjugation
-
Preparation of the Biomolecule:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
If the protein sample contains primary amine-containing buffers like Tris, perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
-
Preparation of this compound Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the calculated amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). Do not store the reconstituted reagent.
-
-
Conjugation Reaction:
-
Slowly add the calculated volume of the this compound stock solution to the stirring protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to maintain protein solubility.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and quench any unreacted PFP ester, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer. Other chromatography techniques such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can also be employed for further purification if needed.
-
Characterization of the Conjugate
The success of the conjugation can be confirmed using various analytical techniques:
-
SDS-PAGE: A shift in the molecular weight of the protein band compared to the unmodified protein indicates successful PEGylation.
-
Mass Spectrometry (LC-MS or MALDI-TOF): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached.
-
HPLC: Can be used to assess the purity of the conjugate and separate different PEGylated species.
Factors Influencing Conjugation Efficiency
Several factors can affect the outcome of the conjugation reaction. The following table summarizes key parameters and their recommended ranges.
| Parameter | Recommended Range/Condition | Rationale |
| Molar Excess (PFP:Biomolecule) | 10:1 to 50:1 | Drives the reaction towards higher degrees of labeling. Requires optimization. |
| pH of Reaction Buffer | 7.2 - 8.5 | Optimal for the reaction of PFP esters with primary amines. Lower pH decreases reactivity, while higher pH increases hydrolysis of the ester. |
| Reaction Buffer Composition | Amine-free (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for the PFP ester. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Milder temperatures (4°C) can be used for sensitive biomolecules to maintain their stability. |
| Reaction Time | 1 - 4 hours (RT) or overnight (4°C) | Sufficient time for the reaction to proceed to completion. |
| Co-solvent Concentration | < 10% (v/v) | High concentrations of organic solvents like DMSO or DMF can denature proteins. |
Signaling Pathway Analogy for Conjugation
The following diagram illustrates the logical flow of the conjugation reaction, analogous to a signaling pathway.
Caption: Logical flow of the this compound conjugation reaction.
References
Application Notes: Purification of Proteins after Labeling with Azido-PEG8-PFP Ester
Introduction
The functionalization of proteins with bioorthogonal handles is a cornerstone of modern chemical biology and drug development. Azido-PEG8-PFP ester is a heterobifunctional linker that facilitates the covalent attachment of an azide group to proteins. The pentafluorophenyl (PFP) ester moiety reacts efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of the protein, to form a stable amide bond.[1][2][3] This process introduces a terminal azide group, which can be used for subsequent bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5]
Following the labeling reaction, the mixture contains the desired azide-labeled protein, unreacted this compound, and potentially hydrolyzed PFP ester. It is crucial to remove these excess reagents to prevent interference in downstream applications and to accurately characterize the labeled protein. This document provides detailed protocols for the purification of proteins after labeling, focusing on the most common and effective techniques: size exclusion chromatography (SEC) and dialysis/buffer exchange.
Purification Strategies
The choice of purification method depends on factors such as the size of the protein, the required purity, the scale of the reaction, and the available equipment. The significant size difference between the protein and the small molecule this compound linker makes separation relatively straightforward.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating molecules based on their hydrodynamic radius. The labeled protein, being much larger, will elute first from the column, while the smaller, unreacted PEG linker is retained and elutes later. SEC is efficient at removing unreacted PEG and buffer components from the reaction mixture.
-
Dialysis / Buffer Exchange: This technique involves placing the reaction mixture in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The membrane allows small molecules like the unreacted PEG linker to diffuse into a large volume of external buffer, while retaining the larger, labeled protein. This method is simple and effective for removing small molecule impurities.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. The attachment of PEG chains can shield surface charges on the protein, altering its interaction with the IEX resin. This property can be exploited not only for purification but also for separating protein species with different degrees of PEGylation (e.g., mono-PEGylated vs. di-PEGylated species).
Data Presentation: Comparison of Purification Methods
The following table summarizes the key characteristics of the primary purification methods for removing excess this compound.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis / Buffer Exchange | Ion Exchange Chromatography (IEX) |
| Principle | Separation by hydrodynamic size | Separation by molecular weight cut-off | Separation by net surface charge |
| Typical Purity | High (>95%) | Good (>90%) | High (>95%), can resolve isoforms |
| Protein Recovery | Good (80-95%) | High (>90%) | Good (75-90%) |
| Speed | Fast (30-60 minutes) | Slow (4 hours to overnight) | Moderate (1-3 hours) |
| Scale | Analytical to Preparative | Small to Large | Analytical to Preparative |
| Key Advantage | Excellent resolution and speed | Simple, gentle, and scalable | Can separate by degree of labeling |
| Key Disadvantage | Potential for sample dilution | Time-consuming | Requires method development |
Diagrams and Workflows
Overall Experimental Workflow
The entire process, from labeling to purification and final analysis, is depicted in the workflow below.
Caption: Experimental workflow for protein labeling and purification.
Labeling Reaction Mechanism
The PFP ester reacts with a primary amine on the protein surface to form a stable amide bond.
Caption: Amine-reactive labeling of a protein with this compound.
Experimental Protocols
Protocol 1: Labeling of Protein with this compound
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free reaction buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the reaction. If necessary, perform a buffer exchange into PBS.
-
Prepare PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution. Do not store the reconstituted reagent, as the PFP ester is moisture-sensitive and hydrolyzes over time.
-
Calculate Reagent Volume: Determine the desired molar excess of the PFP ester to the protein. A 10- to 20-fold molar excess is a common starting point. The optimal ratio may need to be determined empirically.
-
Initiate the Reaction: Add the calculated volume of the PFP ester stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Longer incubation times or higher temperatures may increase labeling efficiency but can also risk protein degradation.
-
Proceed to Purification: After incubation, immediately proceed to one of the purification protocols below to remove excess, unreacted labeling reagent.
Protocol 2: Purification using Size Exclusion Chromatography (SEC)
This method is ideal for rapid and efficient removal of the unreacted PEG linker.
Materials:
-
Labeled protein reaction mixture from Protocol 1
-
SEC desalting column (e.g., PD-10, Zeba™ Spin Desalting Columns) appropriate for the sample volume
-
SEC buffer (typically PBS, pH 7.4)
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of SEC buffer according to the manufacturer's instructions. This step removes the storage buffer and prepares the column for separation.
-
Sample Loading: Carefully load the entire reaction mixture from Protocol 1 onto the top of the equilibrated column bed. Allow the sample to enter the resin completely.
-
Elution:
-
For Gravity-Flow Columns (e.g., PD-10): Add SEC buffer to the column and collect the eluate in fractions. The labeled protein will be in the initial fractions corresponding to the void volume. The smaller, unreacted PEG linker will elute in later fractions.
-
For Spin Columns (e.g., Zeba™): Place the column in a collection tube and centrifuge according to the manufacturer's protocol (typically ~1,000 x g for 2 minutes). The purified, labeled protein will be in the collection tube.
-
-
Analysis: Analyze the collected fractions containing the protein using a protein concentration assay (e.g., Bradford or BCA) and SDS-PAGE to confirm the presence of the labeled protein and the absence of contaminants. Pool the fractions containing the purified protein.
-
Storage: Store the purified, azide-labeled protein at 4°C for short-term use or at -80°C for long-term storage.
Protocol 3: Purification using Dialysis
This method is suitable for larger sample volumes and is very gentle on the protein.
Materials:
-
Labeled protein reaction mixture from Protocol 1
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 7K-10K MWCO for most proteins.
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
A large beaker (at least 200 times the sample volume)
-
Stir plate and stir bar
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, prepare it according to the manufacturer's instructions (this may involve boiling and rinsing). For dialysis cassettes, briefly rinse with distilled water.
-
Load Sample: Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace for potential volume changes. Securely clamp the tubing or seal the cassette.
-
Perform Dialysis: Place the sealed sample into a beaker containing a large volume of cold (4°C) dialysis buffer. Stir the buffer gently on a stir plate.
-
Buffer Exchange: Perform the dialysis at 4°C for at least 4 hours, with at least two changes of the dialysis buffer. For complete removal of the unreacted linker, dialysis can be performed overnight with one buffer change.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer. Recover the purified protein sample from the tubing/cassette into a clean tube.
-
Analysis and Storage: Determine the concentration of the purified protein. Store the azide-labeled protein at 4°C for short-term use or at -80°C for long-term storage.
References
Application Notes and Protocols for Azido-PEG8-PFP Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. The linker molecule that connects the antibody and the drug is a critical component, influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. Azido-PEG8-PFP ester is a heterobifunctional linker designed for the precise and efficient construction of ADCs.
This linker features three key components:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive group for covalent attachment to lysine residues on the antibody. PFP esters offer advantages over traditional N-hydroxysuccinimide (NHS) esters, including higher resistance to hydrolysis, leading to more efficient conjugation in aqueous buffers.
-
Polyethylene Glycol (PEG) Spacer (8 units): A hydrophilic PEG chain that enhances the solubility and stability of the ADC.[1] PEGylation can reduce aggregation, prolong circulation time, and minimize immunogenicity, thereby improving the overall pharmacokinetic profile of the conjugate.[1]
-
Azido Group: A bioorthogonal handle for the subsequent attachment of a drug payload via "click chemistry." This allows for a two-step conjugation strategy, providing greater flexibility and control over the final ADC construct. The azide group can react with an alkyne-modified drug, most commonly through a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), which is ideal for working with sensitive biological molecules.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of ADCs.
Data Presentation
The inclusion of a PEG linker can significantly impact the properties of an ADC. The following tables summarize representative data on how PEGylation can affect the in vitro cytotoxicity, in vivo half-life, and maximum tolerated dose (MTD) of a conjugate. While this data is from a study using a different bifunctional PEG linker, it provides valuable insights into the expected effects of PEGylation.
Table 1: Effect of PEGylation on In Vitro Cytotoxicity and In Vivo Half-Life
| Conjugate | PEG Chain Length | In Vitro Cytotoxicity Reduction (fold) | Half-Life Extension (fold) |
| ZHER2-SMCC-MMAE (HM) | None | 1 | 1 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 4.5 | 2.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 22 | 11.2 |
Data adapted from a study on affibody-drug conjugates, demonstrating the impact of PEGylation.[2]
Table 2: Effect of PEGylation on Maximum Tolerated Dose (MTD)
| Conjugate | MTD (mg/kg) |
| ZHER2-SMCC-MMAE (HM) | 5.0 |
| ZHER2-PEG4K-MMAE (HP4KM) | 10.0 |
| ZHER2-PEG10K-MMAE (HP10KM) | 20.0 |
Data adapted from a study on affibody-drug conjugates, demonstrating the impact of PEGylation.[2]
Experimental Protocols
The development of an ADC using this compound is a two-step process:
-
Antibody Modification: Reaction of the PFP ester with lysine residues on the antibody to form a stable amide bond, resulting in an azido-modified antibody.
-
Drug Conjugation: "Click chemistry" reaction of the azide groups on the modified antibody with an alkyne-functionalized cytotoxic drug.
Protocol 1: Antibody Modification with this compound
This protocol details the conjugation of the this compound to the antibody.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the dissolved this compound to the antibody solution. The molar ratio of linker to antibody should be optimized, but a starting point of 10:1 to 20:1 is recommended.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching (Optional):
-
To quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Determine the concentration of the purified azido-modified antibody using a BCA assay or by measuring absorbance at 280 nm.
-
The degree of linker incorporation can be assessed by MALDI-TOF mass spectrometry.
-
Protocol 2: Drug Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the attachment of an alkyne-modified drug to the azido-modified antibody.
Materials:
-
Purified azido-modified antibody
-
Alkyne-modified drug (e.g., DBCO-, BCN-functionalized)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting columns or tangential flow filtration (TFF) system for purification
Procedure:
-
Drug Preparation:
-
Dissolve the alkyne-modified drug in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the dissolved alkyne-modified drug to the azido-modified antibody solution. A molar excess of the drug (e.g., 3-5 fold over the number of azide groups) is recommended.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing. The reaction can be monitored by HPLC or mass spectrometry.
-
-
Purification:
-
Remove unreacted drug and solvent by size-exclusion chromatography, dialysis, or TFF.
-
-
Final ADC Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody. This can be measured by:
-
UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody.
-
Hydrophobic Interaction Chromatography (HIC): To separate species with different numbers of conjugated drugs.
-
Mass Spectrometry (LC-MS): To determine the mass of the intact or reduced ADC and calculate the DAR.
-
-
Purity and Aggregation: Analyze the final ADC by size-exclusion chromatography (SEC) to determine the percentage of monomer, aggregate, and fragment.
-
In Vitro Cell-Based Assays: Evaluate the potency and specificity of the ADC on target and non-target cell lines.
-
Stability Studies: Assess the stability of the ADC in serum or plasma by monitoring drug deconjugation over time.
-
Visualizations
ADC Synthesis Workflow
Caption: Workflow for the two-step synthesis of an ADC using this compound.
Chemical Reaction Scheme
Caption: Chemical reactions for ADC synthesis with this compound.
ADC Mechanism of Action
Caption: General mechanism of action for an antibody-drug conjugate.
References
Troubleshooting & Optimization
Improving the efficiency of Azido-PEG8-PFP ester reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Azido-PEG8-PFP ester for efficient bioconjugation. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a PEG-based linker molecule used in bioconjugation and for synthesizing PROTACs (Proteolysis Targeting Chimeras).[1][2] It features two key functional groups: an azide group for click chemistry reactions (like CuAAC or SPAAC) and a pentafluorophenyl (PFP) ester for reacting with primary and secondary amines to form stable amide bonds.[1][3] This structure allows for the precise linking of different molecules, such as connecting a targeting ligand to an E3 ubiquitin ligase ligand in a PROTAC.[1]
Q2: How should this compound be stored to ensure its stability?
This compound is sensitive to moisture. For long-term storage, it is recommended to keep it at -20°C in a tightly sealed container with a desiccant. Some suppliers suggest storage at -80°C for periods up to 6 months. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.
Q3: Is it advisable to prepare stock solutions of this compound?
No, it is strongly recommended to prepare solutions of PFP esters immediately before use. The PFP ester moiety is susceptible to hydrolysis, which can lead to the formation of a non-reactive carboxylic acid, thus reducing the efficiency of your conjugation reaction. Any unused reconstituted reagent should be discarded.
Q4: What are the recommended solvents for dissolving this compound?
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their addition to aqueous reaction mixtures.
Q5: What is the optimal pH for reacting this compound with amines?
The optimal pH range for the reaction of PFP esters with primary amines is between 7.2 and 8.5. In this range, the amine is sufficiently deprotonated and nucleophilic. Higher pH levels can significantly increase the rate of PFP ester hydrolysis, which competes with the desired amine reaction.
Q6: Why choose a PFP ester over a more common NHS ester?
PFP esters offer greater resistance to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. This increased stability leads to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Degraded PFP ester due to improper storage or handling. | Store this compound at -20°C with a desiccant and allow it to warm to room temperature before opening. It's good practice to qualify a new batch with a small-scale control reaction. |
| PFP ester hydrolyzed before or during the reaction. | Prepare the PFP ester solution in anhydrous DMF or DMSO immediately before use. Avoid preparing stock solutions for storage. Maintain the reaction pH between 7.2 and 8.5 to minimize hydrolysis. | |
| Presence of primary amine-containing buffers (e.g., Tris, glycine). | These buffers will compete with the target molecule for reaction with the PFP ester. Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer. | |
| Insufficient mixing of reagents. | The PFP ester, dissolved in an organic solvent, may not disperse well in the aqueous reaction mixture. Add the PFP ester solution to the reaction mixture with gentle but thorough mixing. | |
| Inconsistent Results | Batch-to-batch variability or degradation of the PFP ester. | Always store the PFP ester correctly at -20°C with a desiccant. Perform a small-scale control reaction to qualify new batches. |
| Introduction of moisture, especially during scale-up. | Ensure all solvents and reagents are anhydrous and the reaction is protected from atmospheric moisture. | |
| Loss of Product During Workup | Hydrolysis of the PFP ester during aqueous workup. | PFP esters can be unstable in aqueous basic conditions. If possible, avoid aqueous basic washes, such as with sodium bicarbonate (NaHCO₃). Consider non-aqueous workup methods like silica gel chromatography if the product is compatible. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
This protocol describes a general method for conjugating this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Protein with primary amines
-
Reaction Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5. Other non-amine buffers like HEPES or bicarbonate can also be used.
-
Anhydrous DMSO or DMF
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Initiate the Conjugation Reaction:
-
Slowly add the dissolved this compound to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10%.
-
The molar excess of the PFP ester over the protein can range from 10 to 50-fold. For more dilute protein solutions, a higher molar excess (40-80-fold) may be necessary. Empirical testing is required to determine the optimal ratio for your specific application.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Alternatively, incubation can be done at 37°C for 30 minutes.
-
Quench the Reaction (Optional): If there is a need to deactivate any excess PFP ester, add the quenching buffer (e.g., Tris) and incubate for an additional 30 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis equilibrated with a suitable buffer (e.g., PBS).
-
Storage: Store the purified conjugate under conditions appropriate for the protein.
Protocol 2: Monitoring PFP Ester Hydrolysis via HPLC
This protocol allows for the assessment of the stability of the PFP ester under specific buffer conditions.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4 and pH 8.5)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Prepare PFP Ester Stock: Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Initiate Hydrolysis: Dilute a small aliquot of the stock solution into the buffer of interest to a known final concentration (e.g., 1 mM).
-
Time-Point Sampling:
-
Immediately inject a sample (t=0) into the HPLC system.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes and beyond), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot into the HPLC mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC.
-
Monitor the disappearance of the this compound peak and the appearance of the corresponding hydrolyzed carboxylic acid peak by UV absorbance (e.g., at 260 nm).
-
The half-life of the PFP ester can be determined by plotting the peak area of the ester against time.
-
Reaction Parameters and Conditions
| Parameter | Recommended Range/Condition | Notes |
| pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and minimizing ester hydrolysis. |
| Temperature | 4°C to 37°C | Lower temperatures (4°C) for longer incubation times (overnight) with sensitive biomolecules; higher temperatures (room temp, 37°C) for shorter reaction times (30 min - 4 hours). |
| Solvent | Anhydrous DMSO or DMF | Used to dissolve the PFP ester before adding to the aqueous reaction buffer. |
| Molar Excess of PFP Ester | 10- to 50-fold over amine-containing protein | This is a general starting point and should be optimized empirically. More dilute protein solutions may require a higher molar excess. |
| Buffers | PBS, HEPES, Bicarbonate/Carbonate | Avoid buffers containing primary amines like Tris or glycine. |
Visualizing the Workflow
Caption: A flowchart of the general experimental workflow for protein conjugation.
Caption: A decision tree for troubleshooting low reaction efficiency.
References
Technical Support Center: Azido-PEG8-PFP Ester Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yields in Azido-PEG8-PFP ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield with my this compound conjugation. What are the most common causes?
Low conjugation yield is a frequent issue that can typically be attributed to one or more of the following factors:
-
Hydrolysis of the PFP Ester: Pentafluorophenyl (PFP) esters are sensitive to moisture and can be hydrolyzed to a non-reactive carboxylic acid, which is the most common cause of low efficiency.[1][2][3]
-
Suboptimal Reaction pH: The reaction between a PFP ester and a primary amine is highly dependent on pH.[1][4]
-
Inactive Reagents: The this compound may have degraded due to improper storage or handling.
-
Presence of Competing Nucleophiles: Primary amines in buffers (e.g., Tris or glycine) or other contaminants can compete with your target molecule for the PFP ester.
-
Poor Solubility of Reactants: If the PFP ester or the target molecule is not fully dissolved, the reaction efficiency will be poor.
Q2: How should I properly store and handle my this compound to ensure it remains active?
PFP esters are moisture-sensitive, so proper handling is critical for success.
-
Storage: Store the reagent at -20°C in a tightly sealed container with a desiccant.
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature. This prevents atmospheric moisture from condensing onto the cold reagent, which would cause hydrolysis.
-
Solution Preparation: Do not prepare stock solutions for long-term storage. PFP ester solutions should be prepared immediately before use in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Discard any unused reconstituted reagent.
Q3: What are the optimal reaction conditions (pH, buffer, solvent) for this conjugation?
Optimizing reaction conditions is crucial for maximizing your yield.
-
pH: The optimal pH range for the reaction between a PFP ester and a primary amine is between 7.2 and 8.5. Within this range, the target primary amines are sufficiently deprotonated and nucleophilic. A pH below 7.2 reduces amine reactivity, while a pH above 8.5 significantly accelerates the hydrolysis of the PFP ester.
-
Buffers: Always use buffers that do not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.
-
Solvents: While the this compound should be dissolved in a small amount of anhydrous DMSO or DMF, the final concentration of this organic solvent in the aqueous reaction mixture should ideally be below 10% to avoid denaturation of protein targets.
Q4: How does hydrolysis compete with my reaction, and what are the best ways to minimize it?
Hydrolysis is a competing reaction where water attacks the PFP ester, converting it into an inactive carboxylic acid and releasing pentafluorophenol. This reaction reduces the amount of active ester available for conjugation.
-
Minimize Moisture: Use anhydrous grade DMF or DMSO to dissolve the PFP ester. Ensure all labware is dry.
-
Control pH: Avoid pH levels above 8.5, as the rate of hydrolysis increases significantly with higher pH.
-
Work Quickly: Use the dissolved PFP ester solution immediately. The longer it sits, especially after dilution into an aqueous buffer, the more it will hydrolyze.
Q5: Could my amine-containing target molecule be the source of the problem?
Yes, the condition of your target molecule is also critical.
-
Purity: Ensure your target molecule solution is free from any amine-containing contaminants, such as Tris buffer or free amino acids. A buffer exchange step via dialysis or a desalting column may be necessary.
-
Concentration: In dilute protein solutions, the unimolecular hydrolysis reaction can outcompete the bimolecular conjugation reaction. If possible, increase the concentration of your target molecule.
-
Accessibility of Amines: The primary amine on your target molecule must be accessible for the reaction to occur. Steric hindrance can prevent the PFP ester from reaching the reaction site.
Q6: How do I determine the correct molar ratio of this compound to my target molecule?
A molar excess of the PFP ester over the amine-containing molecule is generally required to drive the reaction to completion.
-
Starting Point: A 2:1 to 10:1 molar ratio of PFP ester to the free amine is a common starting point for biomolecules. For proteins, a 10- to 50-fold molar excess may be necessary.
-
Optimization: The optimal molar ratio is best determined empirically for your specific application to achieve the desired degree of labeling without causing issues like protein aggregation.
Quantitative Data Summary
The tables below provide a summary of key quantitative parameters for successful PFP ester conjugations.
Table 1: Recommended Reaction Parameters for PFP Ester Conjugation
| Parameter | Recommended Condition | Rationale / Key Considerations |
|---|---|---|
| pH | 7.2 - 8.5 | Balances amine reactivity (deprotonated) with PFP ester stability (minimizing hydrolysis). |
| Buffer System | PBS, HEPES, Bicarbonate, Borate | Must be free of extraneous primary amines to avoid competing reactions. |
| Reagent Solvent | Anhydrous DMSO or DMF | PFP esters are moisture-sensitive and require a non-aqueous, amine-free solvent. |
| Molar Excess (PFP:Amine) | 2:1 to 50:1 | The optimal ratio depends on the substrate and must be determined empirically. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures (4°C) can be used for sensitive biomolecules, but may require longer reaction times. |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Reaction is typically complete within this timeframe. |
Table 2: Buffer Selection Guide for PFP Ester Reactions
| Compatible Buffers (Amine-Free) | Incompatible Buffers (Contain Primary Amines) |
|---|---|
| Phosphate-Buffered Saline (PBS) | Tris (e.g., Tris-HCl, TBS) |
| HEPES | Glycine |
| Carbonate / Bicarbonate | Any other buffer containing a primary amine functional group. |
| Borate | |
Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical pathways involved in the conjugation reaction.
Caption: A decision tree for troubleshooting low bioconjugation yield.
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
This protocol provides a general method for conjugating a PFP ester to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography, desalting column).
Procedure:
-
Prepare Protein: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer like Tris, perform a buffer exchange into a compatible buffer (e.g., PBS).
-
Prepare PFP Ester Solution: Equilibrate the vial of this compound to room temperature before opening. Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Initiate Conjugation: Slowly add the desired molar excess of the PFP ester solution to the protein solution while gently stirring or vortexing.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight for more sensitive proteins.
-
Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes. This will consume any unreacted PFP ester.
-
Purify Conjugate: Remove unreacted PFP ester, byproducts, and quenching buffer by purifying the conjugate using a desalting or size-exclusion chromatography column equilibrated with your desired storage buffer.
Protocol 2: Monitoring PFP Ester Hydrolysis by HPLC
This protocol can be used to determine the hydrolytic stability of your PFP ester in a specific buffer, helping to diagnose issues related to reagent stability.
Materials:
-
This compound.
-
Anhydrous DMSO or DMF.
-
Buffer of interest (e.g., PBS, pH 7.4).
-
HPLC system with a C18 column and UV detector.
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA).
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the this compound in anhydrous DMSO or DMF.
-
Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to your buffer of interest at a known concentration and temperature.
-
Time-Point Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.
-
Analyze by HPLC: Immediately inject the aliquot onto the HPLC system.
-
Monitor Peak Area: Monitor the disappearance of the PFP ester peak over time. A rapid decrease in the peak area indicates a high rate of hydrolysis in your buffer conditions.
References
Technical Support Center: Preventing Hydrolysis of PFP Esters During Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of pentafluorophenyl (PFP) ester hydrolysis during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used in bioconjugation?
Pentafluorophenyl (PFP) esters are amine-reactive chemical groups used for labeling proteins and other biomolecules.[1] They react with primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, to form stable covalent amide bonds.[1][2][3] PFP esters are often preferred over other amine-reactive reagents, like N-hydroxysuccinimide (NHS) esters, because they are less susceptible to hydrolysis in aqueous solutions, which can lead to more efficient and controlled conjugation reactions.[2] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group, enhancing its reactivity towards amines.
Q2: What is the primary degradation pathway for PFP esters in aqueous solutions?
The primary degradation pathway for a PFP ester in an aqueous solution is hydrolysis. This reaction results in the formation of the corresponding carboxylic acid and pentafluorophenol, which are unreactive towards amines. This competing reaction is accelerated at a higher pH.
Q3: How do PFP esters compare to NHS esters in terms of hydrolytic stability?
PFP esters are known to be significantly more stable towards hydrolysis than N-hydroxysuccinimide (NHS) esters. This increased stability is a key advantage, leading to more efficient reactions and better reproducibility, especially when working with limited quantities of biomolecules. In one study, a PFP ester proved to be approximately 6-fold more stable than the corresponding NHS ester in an aqueous solution.
Q4: What is the optimal pH for bioconjugation reactions involving PFP esters?
For reactions with primary amines, a pH range of 7.2 to 8.5 is generally considered optimal. In this range, the amine nucleophile is sufficiently deprotonated and reactive. It is important to note that higher pH values can significantly increase the rate of PFP ester hydrolysis, which reduces the efficiency of the desired conjugation reaction.
Q5: What solvents and buffers are recommended for working with PFP esters?
It is strongly recommended to dissolve PFP esters in anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Stock solutions should not be prepared for storage as the ester will degrade over time in the presence of trace amounts of water. For the reaction itself, amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer are recommended. Buffers containing primary amines, like Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the PFP ester.
Q6: How should PFP esters be stored to maintain their integrity?
PFP esters are moisture-sensitive and should be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture. Before opening, the vial should be equilibrated to room temperature to prevent moisture condensation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of PFP ester: The PFP ester may have hydrolyzed due to moisture contamination, improper storage, or extended exposure to aqueous buffer before reacting with the biomolecule. | Ensure all solvents and reagents are anhydrous. Prepare the PFP ester solution immediately before use. Minimize the time the PFP ester is in the aqueous buffer before the addition of the biomolecule. |
| Incorrect pH: The reaction pH may be too low, resulting in protonated and unreactive amines on the biomolecule, or too high, leading to rapid hydrolysis of the PFP ester. | Optimize the reaction pH within the recommended range of 7.2-8.5. | |
| Presence of competing nucleophiles: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the target biomolecule. | Use an amine-free buffer such as PBS, HEPES, or bicarbonate. If necessary, perform a buffer exchange of the biomolecule solution before the reaction. | |
| Insufficient mixing: The PFP ester, dissolved in an organic solvent, may not be dispersing well in the aqueous reaction mixture. | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing. | |
| Inconsistent Results | Degraded PFP ester: The quality of the PFP ester may vary between batches or due to improper storage. | Always store PFP esters properly at -20°C with a desiccant. It is good practice to qualify a new batch of PFP ester with a small-scale control reaction. |
| Variability in reaction conditions: Inconsistent control of pH, temperature, or reaction time can lead to variable results. | Precisely control all reaction parameters. Ensure accurate measurement of the protein concentration to maintain a consistent molar ratio of reactants. | |
| Non-specific Labeling | High molar ratio of PFP ester: Using a large excess of the labeling reagent can lead to the modification of less reactive sites. | Reduce the molar ratio of the PFP ester to the protein. |
| Incorrect pH: A pH that is too high (e.g., > 8.5) can increase the reactivity of the PFP ester with other nucleophiles and also accelerate hydrolysis. | Ensure the pH is within the optimal range of 7.2-8.5. |
Quantitative Data
Table 1: Comparative Stability of Active Esters in Aqueous Solution
| Active Ester | Condition | Half-life | Reference |
| PFP Ester | Aqueous Acetonitrile | Significantly more stable than NHS ester | |
| NHS Ester | Aqueous Acetonitrile | Less stable than PFP ester | |
| PFP Ester | Aqueous Solution | ~6-fold more stable than NHS ester | |
| NHS Ester | Aqueous Solution | Decomposed more rapidly than PFP ester | |
| NHS Ester | pH 7 | Hours | |
| NHS Ester | pH 8 | Minutes |
Table 2: Comparative Aminolysis Reaction Kinetics
| Active Ester Polymer Platform | Amine | Pseudo-first-order rate constant (k') | Reference |
| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ s⁻¹ |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a PFP Ester
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4)
-
PFP ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Equilibrate the PFP ester vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time may vary depending on the specific reactants.
-
To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the conjugate using a suitable chromatography method (e.g., size-exclusion chromatography) to remove unreacted PFP ester and byproducts.
Protocol 2: Determining the Hydrolytic Stability of a PFP Ester
Materials:
-
PFP ester
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF (e.g., 10 mM).
-
Initiate the hydrolysis by diluting the PFP ester stock solution into the buffer of interest at a known concentration (e.g., 1 mM) and temperature.
-
Immediately inject a sample (t=0) into the HPLC system.
-
Continue to take and inject samples at regular time intervals.
-
Monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength.
-
Calculate the half-life of the PFP ester under the tested conditions by plotting the peak area of the PFP ester versus time.
Visualizations
Caption: Base-catalyzed hydrolysis of a PFP ester.
Caption: General experimental workflow for bioconjugation with PFP esters.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Troubleshooting Protein Aggregation with Azido-PEG8-PFP Ester
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein aggregation during labeling with Azido-PEG8-PFP ester. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical labeling reagent. Let's break down its components:
-
Azido group (N₃): This is a bioorthogonal functional group. It remains inert in complex biological systems until it is specifically reacted with a partner group, typically an alkyne, in a "click chemistry" reaction.[1][2] This allows for a two-step labeling strategy.[2]
-
PEG8: This refers to an eight-unit polyethylene glycol (PEG) spacer. PEG linkers are known to increase the hydrophilicity and solubility of the labeling reagent and the resulting labeled protein.[3][4] This can also help to prevent aggregation.
-
PFP ester (Pentafluorophenyl ester): This is a highly reactive group that readily forms stable amide bonds with primary amines, such as the N-terminus of a protein and the epsilon-amino group of lysine residues. PFP esters are known for being less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, which can lead to more efficient labeling reactions.
Its primary application is to introduce an azide handle onto a protein, which can then be used for subsequent conjugation to a molecule containing an alkyne group. This is a common strategy for attaching fluorophores, biotin, or drug molecules to proteins.
Q2: What are the most common causes of protein aggregation when using this compound?
A2: Protein aggregation during labeling can be caused by several factors:
-
Over-labeling: The addition of too many this compound molecules to the protein can alter its surface charge and isoelectric point (pI), leading to a decrease in solubility and subsequent aggregation.
-
Hydrophobicity of the Reagent: While the PEG8 linker enhances hydrophilicity, the PFP group is hydrophobic. If the labeling reaction is not optimized, the overall hydrophobicity of the protein surface can increase, promoting aggregation.
-
Suboptimal Buffer Conditions: The pH of the reaction buffer is critical. While a slightly alkaline pH (7.2-8.5) is optimal for the reaction of PFP esters with primary amines, this pH might be close to the protein's isoelectric point, where it is least soluble. Buffers containing primary amines (e.g., Tris or glycine) should be avoided as they will compete with the protein for the labeling reagent.
-
Reagent Solubility and Addition: this compound may have limited solubility in aqueous buffers. Adding the reagent as a solid or a concentrated bolus can lead to localized high concentrations, causing precipitation of both the reagent and the protein.
-
Protein Concentration: High protein concentrations can increase the likelihood of aggregation, especially when the labeling reaction alters the protein's properties.
-
Temperature: Higher temperatures can accelerate both the labeling reaction and the process of protein unfolding and aggregation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your labeling experiment.
Issue 1: The solution becomes cloudy immediately after adding the this compound.
This is a common sign of either reagent precipitation or rapid protein aggregation.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Poor Reagent Solubility | Dissolve the this compound in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the protein solution. | 1. Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation. 2. Prepare a 10-20 mM stock solution of the reagent in anhydrous DMSO or DMF immediately before use. 3. Add the stock solution dropwise to the protein solution while gently stirring. |
| Localized High Reagent Concentration | Add the dissolved reagent to the protein solution slowly and with gentle mixing. | See above protocol. |
| Incorrect Buffer pH | Ensure the labeling buffer pH is between 7.2 and 8.5. If your protein is known to be unstable at this pH, consider a lower pH (e.g., 7.2-7.5) and a longer reaction time. | Prepare your protein in an amine-free buffer such as PBS (Phosphate Buffered Saline) or HEPES at the desired pH. |
Issue 2: The protein precipitates during the incubation period.
This suggests that the labeling reaction is causing changes to the protein that reduce its stability.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Over-labeling | Reduce the molar excess of the this compound in the reaction. A titration experiment to find the optimal reagent-to-protein ratio is recommended. | Perform a series of small-scale labeling reactions with varying molar ratios of the PFP ester to the protein (e.g., 5:1, 10:1, 20:1). Analyze the degree of labeling and check for aggregation in each reaction. |
| Protein Instability at Reaction Temperature | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. | Incubate the reaction mixture at 4°C overnight with gentle mixing. |
| Increased Hydrophobicity | Add solubility-enhancing excipients to the reaction buffer. These can include non-ionic detergents (e.g., Tween-20 at 0.01-0.1%), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine). | Prepare your reaction buffer with the desired excipient before adding the protein and labeling reagent. |
| Protein Concentration Too High | Reduce the concentration of your protein in the labeling reaction. A typical starting range is 1-5 mg/mL. | Dilute your protein stock to the desired concentration using the reaction buffer. |
Issue 3: The protein aggregates after purification.
This may indicate that the labeled protein is less stable than the unlabeled protein in the storage buffer.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Suboptimal Storage Buffer | Optimize the storage buffer for the labeled protein. This may involve adjusting the pH, ionic strength, or adding stabilizing excipients. | After purification, divide the labeled protein into small aliquots and exchange the buffer to different formulations to test for long-term stability. Monitor for aggregation over time. |
| Residual Unreacted Reagent or Byproducts | Ensure complete removal of unreacted this compound and its hydrolysis byproducts. | Use a desalting column (e.g., Sephadex G-25) or dialysis to efficiently remove small molecules from the labeled protein. |
| Freeze-Thaw Instability | Add a cryoprotectant such as glycerol (10-50%) to the storage buffer before freezing. Aliquot the labeled protein to avoid multiple freeze-thaw cycles. | Add the desired concentration of glycerol to the final storage buffer and gently mix before aliquoting and freezing at -20°C or -80°C. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
-
Protein Preparation:
-
Dissolve or dialyze the protein into an amine-free buffer, such as 100 mM sodium phosphate or 100 mM sodium bicarbonate, at a pH of 8.0-8.5.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, allow the vial of this compound to warm to room temperature.
-
Dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved PFP ester to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
(Optional) Quenching:
-
To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Remove the excess, unreacted reagent and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable storage buffer.
-
Protocol 2: Two-Step Labeling via Click Chemistry
This protocol assumes the protein has been successfully labeled with the azide group as described above.
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule (e.g., a fluorophore) in DMSO.
-
Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a 500 mM stock solution of a reducing agent like sodium ascorbate in water (prepare this fresh).
-
Prepare a 100 mM stock solution of a copper-chelating ligand such as THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein (at a final concentration of 1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and the THPTA ligand (final concentration 1 mM).
-
In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorophore.
-
-
Purification:
-
Remove the excess reagents and byproducts by desalting or dialysis.
-
Visualizations
References
How to quench unreacted Azido-PEG8-PFP ester in a reaction
This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG8-PFP ester. It focuses specifically on the critical step of quenching unreacted reagents to ensure reproducible and successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a bifunctional, PEG-based linker molecule commonly used in bioconjugation and for creating PROTACs.[1][2] It features two key reactive groups:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive group that forms stable amide bonds with primary and secondary amines on biomolecules like proteins or peptides.[3][4] PFP esters are known for being more resistant to spontaneous hydrolysis in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters.[5]
-
Azide (N₃) Group: A stable functional group that allows for "click chemistry" reactions. It can react with molecules containing alkyne groups in a copper-catalyzed reaction (CuAAC) or with strained cyclooctynes like DBCO or BCN in a copper-free reaction (SPAAC) to form a stable triazole linkage.
Q2: Why is it necessary to quench the reaction?
Quenching is a critical step to stop the conjugation reaction. It ensures that the reaction does not proceed beyond the desired time point, which helps to:
-
Prevent the formation of unwanted side products or over-labeling of the target molecule.
-
Ensure batch-to-batch consistency and reproducibility.
-
Deactivate the highly reactive PFP ester, which could otherwise react with other buffer components or non-target molecules in downstream applications.
Q3: What is the most effective method for quenching unreacted this compound?
The primary and most effective method is to quench the reactive PFP ester . This is achieved by adding a small molecule that contains a primary amine. This amine will react rapidly with any remaining PFP esters, effectively capping them and preventing further conjugation.
Q4: Which reagents are recommended for quenching the PFP ester?
Small, amine-containing molecules are ideal for quenching. Commonly used and recommended reagents include:
-
Tris (tris(hydroxymethyl)aminomethane): A buffer that contains a primary amine and is widely used for quenching amine-reactive crosslinkers.
-
Glycine: A simple amino acid with a primary amine that reacts efficiently with PFP esters.
-
Ethanolamine: Another effective small-molecule quenching agent.
A final concentration of 20-50 mM of the quenching reagent is typically sufficient.
Q5: What happens to the PFP ester and the azide group during quenching?
During the quenching step, the PFP ester is the intended target.
-
PFP Ester: The ester reacts with the primary amine of the quenching reagent (e.g., Tris) to form a stable, inert amide bond. A competing reaction is hydrolysis, where the PFP ester reacts with water to form a non-reactive carboxylic acid and pentafluorophenol. This hydrolysis reaction is slower than the reaction with an amine quencher but is accelerated at higher pH.
-
Azide Group: The azide group is generally stable and does not react with amine-based quenching reagents or undergo hydrolysis under typical bioconjugation conditions. Therefore, it remains intact on the unreacted PEG linker after the PFP ester has been quenched.
Q6: Is it necessary to quench the azide group?
In most applications, it is not necessary to quench the azide group. The azide functionality is stable under most physiological and purification conditions. Quenching the PFP ester is sufficient to terminate the conjugation reaction. The unreacted, azide-containing PEG linker is then typically removed during the purification step.
Q7: How are the quenched linker and reaction byproducts removed?
After quenching, the reaction mixture will contain the desired conjugate, the quenched Azido-PEG8 linker, hydrolyzed linker, and byproducts like pentafluorophenol. These smaller molecules can be efficiently removed from the larger, PEGylated product using various purification techniques:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is one of the most common and effective methods. It separates molecules based on their hydrodynamic radius, easily removing the small unreacted linkers and byproducts from the large protein conjugate.
-
Dialysis or Diafiltration (Ultrafiltration): These membrane-based techniques are excellent for removing low molecular weight impurities by exchanging the reaction buffer with a fresh, clean buffer.
-
Ion Exchange Chromatography (IEX): This method can be used if the PEGylation process alters the overall charge of the target biomolecule, allowing for separation of the conjugate from the unreacted native molecule.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Hydrolysis of PFP Ester: The reagent was exposed to moisture before or during the reaction. 2. Incorrect Buffer: The reaction buffer contains competing primary amines (e.g., Tris, glycine). 3. Suboptimal pH: The reaction pH is too low, resulting in protonated amines on the target molecule that are poor nucleophiles. | 1. Always equilibrate the PFP ester vial to room temperature before opening to prevent condensation. Prepare solutions immediately before use and use anhydrous solvents like DMSO or DMF. 2. Use an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffer at a pH of 7.2-8.5. 3. Ensure the reaction pH is within the optimal range of 7.2-8.5 for efficient amine coupling. |
| Inconsistent Results / Poor Reproducibility | 1. Degraded PFP Ester: The reagent may have degraded due to improper storage. 2. Inconsistent Reaction Times: The reaction was not quenched at the same time point across different experiments. | 1. Store PFP esters at -20°C with a desiccant. Qualify new batches with a small-scale control reaction. 2. Add the quenching buffer precisely at the desired time to ensure consistent reaction duration. |
| Presence of Impurities After Purification | 1. Ineffective Quenching: The amount of quenching reagent was insufficient, or the incubation time was too short. 2. Inappropriate Purification Method: The chosen purification technique is not suitable for separating the conjugate from the unreacted linker. | 1. Use a sufficient molar excess of the quenching reagent (e.g., 50 mM final concentration) and incubate for at least 30 minutes. 2. Select a purification method based on the size difference between your conjugate and the impurities. SEC or dialysis are highly recommended for removing small molecules. |
Quantitative Data
PFP esters are often chosen over NHS esters due to their superior stability in aqueous media, which leads to more efficient conjugation reactions.
| Active Ester Type | Key Performance Characteristics |
| PFP Ester | • Higher resistance to hydrolysis compared to NHS esters, leading to greater efficiency and reproducibility. • Faster reaction kinetics with primary amines (aminolysis). |
| NHS Ester | • More susceptible to spontaneous hydrolysis in aqueous buffers, especially as pH increases above 7. • The short half-life in aqueous solutions often requires using a larger excess of the reagent. |
Experimental Protocols
Protocol 1: Quenching Unreacted this compound
This protocol describes the standard procedure for terminating a conjugation reaction involving a PFP ester.
Materials:
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.
Procedure:
-
At the desired end-point of your conjugation reaction, prepare to quench.
-
Add the quenching buffer to your reaction mixture to achieve a final concentration of 20-50 mM. For example, add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction volume.
-
Mix gently but thoroughly.
-
Incubate the reaction mixture for 30-60 minutes at room temperature to ensure all unreacted PFP ester is deactivated.
-
Proceed immediately to the purification step to remove the quenched linker and byproducts.
Protocol 2: Purification via Size Exclusion Chromatography (Desalting Column)
This protocol provides a general method for removing small molecule impurities after quenching.
Materials:
-
Pre-packed desalting column (e.g., PD-10).
-
Purification Buffer: A buffer suitable for the stability of your final conjugate (e.g., PBS, pH 7.4).
Procedure:
-
Equilibrate the desalting column with 4-5 column volumes of purification buffer according to the manufacturer's instructions.
-
Carefully load your quenched reaction mixture onto the top of the column resin bed.
-
Allow the sample to enter the resin bed completely.
-
Add the purification buffer to the column and begin collecting fractions.
-
The larger, PEGylated conjugate will elute first in the void volume, while the smaller, unreacted/quenched linker and byproducts will be retained longer and elute in later fractions.
-
Monitor the fractions for your protein of interest (e.g., by measuring absorbance at 280 nm) to pool the correct fractions containing your purified product.
Visualizations
A diagram illustrating the overall experimental workflow for a typical conjugation reaction using this compound.
Caption: Experimental workflow for bioconjugation and quenching.
A diagram showing the possible reaction pathways for the PFP ester group during the quenching step.
Caption: Quenching pathways for the PFP ester functional group.
References
Optimizing pH for Azido-PEG8-PFP ester reaction with primary amines
This technical support center provides guidance on optimizing the reaction between Azido-PEG8-PFP ester and primary amines, a crucial step in the synthesis of various bioconjugates and PROTACs. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
The optimal pH range for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5.[1][2] Within this range, the primary amine is sufficiently deprotonated and thus nucleophilic enough to efficiently react with the ester. At lower pH values, the amine becomes protonated, reducing its reactivity. Conversely, at higher pH, the rate of hydrolysis of the PFP ester increases, which competes with the desired amine reaction and can lower the conjugation efficiency.[1][2][3]
Q2: Which buffers are recommended for this reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the PFP ester. Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate
-
Bicarbonate/carbonate
Q3: Which buffers should be avoided?
Buffers containing primary or secondary amines must be avoided. Common examples include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
If your protein of interest is in a Tris or glycine buffer, it is necessary to perform a buffer exchange into a suitable amine-free buffer before initiating the conjugation reaction.
Q4: How should I dissolve the this compound?
This compound is moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent immediately before use. Recommended solvents are anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is not recommended to prepare stock solutions for long-term storage as the PFP ester will hydrolyze over time.
Q5: What is the main competing reaction, and how can I minimize it?
The primary competing reaction is the hydrolysis of the PFP ester, which converts it into a non-reactive carboxylic acid. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline. PFP esters are known to be more resistant to hydrolysis compared to other active esters like NHS esters. To minimize hydrolysis, it is recommended to:
-
Work within the optimal pH range of 7.2-8.5.
-
Prepare the PFP ester solution immediately before use.
-
Avoid unnecessarily high pH values.
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation of this compound with primary amines.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Incorrect pH of the reaction buffer. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. |
| Presence of primary amines in the buffer. | Use an amine-free buffer such as PBS, HEPES, or Borate. If necessary, perform a buffer exchange to remove interfering buffer components. | |
| Hydrolysis of the this compound. | The PFP ester is moisture-sensitive. Store it at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the solution immediately before use and do not store it. | |
| Insufficient molar excess of the PFP ester. | Increase the molar ratio of this compound to the primary amine-containing molecule. A 2 to 10-fold molar excess of the ester is a good starting point. | |
| Low concentration of reactants. | Increase the concentration of your amine-containing molecule and the PFP ester. | |
| Precipitation of the Reagent | Poor solubility of the PFP ester in the aqueous reaction buffer. | The this compound should first be dissolved in a minimal amount of dry DMSO or DMF before being added to the aqueous buffer. The final concentration of the organic solvent should ideally be kept low (e.g., <10%) to avoid denaturation of proteins. |
| Inconsistent Results | Degradation of the PFP ester. | Ensure proper storage and handling of the this compound to prevent hydrolysis. Use fresh, anhydrous solvent for dissolution. |
| Variability in buffer preparation. | Prepare fresh buffer for each experiment and verify the pH. |
Reaction Parameters Summary
| Parameter | Recommended Conditions | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and ester hydrolysis. |
| Buffer | Phosphate, HEPES, Borate, Bicarbonate | Must be free of primary amines. |
| Solvent | Anhydrous DMSO or DMF | Dissolve the ester immediately before use. |
| Temperature | Room temperature (20-25°C) or 4°C | Lower temperatures can be used for sensitive biomolecules, but may require longer reaction times. |
| Reaction Time | 1 - 4 hours at room temperature, or overnight at 4°C | Optimization may be required depending on the specific reactants. |
| Molar Ratio | 2:1 to 10:1 (PFP ester : primary amine) | This should be optimized for each specific application. |
Experimental Protocol: General Procedure for Conjugation
This protocol provides a general guideline for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (optional)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Buffer Exchange (if necessary): If your amine-containing molecule is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free reaction buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
Prepare the Amine Solution: Dissolve your amine-containing molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).
-
-
Reaction:
-
Add the calculated volume of the this compound solution to the solution of the amine-containing molecule. It is recommended to add the ester solution dropwise while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quenching (Optional): To terminate the reaction, you can add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts (pentafluorophenol) from the conjugated product using a desalting column, dialysis, or size-exclusion chromatography.
-
Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or -20°C.
Visual Representations
Caption: Reaction mechanism of this compound with a primary amine and the influence of pH.
References
Side reactions of Azido-PEG8-PFP ester and how to avoid them
Welcome to the technical support center for Azido-PEG8-PFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding common side reactions and to offer solutions for issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: this compound is a heterobifunctional crosslinker designed for a two-step conjugation process. Its primary reaction involves the pentafluorophenyl (PFP) ester group, which reacts with primary and secondary amines (e.g., the ε-amino group of lysine residues on proteins) to form a stable covalent amide bond.[1] The azide group remains inert during this step and is available for subsequent bioorthogonal "click chemistry" reactions.[2][3]
Q2: What is the main side reaction I should be concerned about?
A2: The most significant side reaction is the hydrolysis of the PFP ester in aqueous buffer solutions.[3][4] This reaction converts the amine-reactive PFP ester into a non-reactive carboxylic acid, which will not conjugate to your target molecule, thereby reducing your reaction efficiency.
Q3: Why use a PFP ester instead of a more common NHS ester?
A3: PFP esters offer superior stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters. This increased stability leads to more efficient and reproducible conjugation reactions, as more of the reagent remains active in the aqueous reaction buffer over a longer period. One study demonstrated that a PFP ester was approximately 6-fold more stable to hydrolysis than its NHS ester counterpart in an aqueous solution.
Q4: Can the PFP ester react with other amino acid residues besides lysine?
A4: While the primary target for PFP esters at optimal pH is the primary amine of lysine, reactions with other nucleophilic amino acid side chains are possible, though generally less favorable.
-
Cysteine: The thiol group of cysteine is highly nucleophilic and can react with PFP esters. If your protein has accessible, reactive cysteine residues, this can be a significant side reaction.
-
Tyrosine, Serine, and Threonine: The hydroxyl groups on these residues are less nucleophilic than amines at typical reaction pH. While reactions are possible, they are generally much slower and less common than aminolysis.
-
Histidine: The imidazole ring of histidine can also act as a nucleophile and is a potential, though less common, site for side reactions.
Q5: Is the azide group reactive during the PFP ester conjugation step?
A5: No, the azide group is chemically stable and bioorthogonal under the conditions required for PFP ester-amine conjugation. It is designed to be unreactive until a specific reactant (e.g., an alkyne, DBCO, or BCN-containing molecule) is introduced in a subsequent click chemistry step.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolyzed Reagent: The PFP ester has been inactivated by moisture during storage or by prolonged exposure in aqueous buffer. 2. Incorrect pH: The reaction pH is too low (<7.0), causing protonation of primary amines and reducing their nucleophilicity. 3. Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine). 4. Insufficient Molar Excess: The molar ratio of PFP ester to the target biomolecule is too low. | 1. Always store the reagent at -20°C with a desiccant and equilibrate to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. Do not store stock solutions. Consider testing reagent activity with a small-scale control reaction (see Protocol 2). 2. Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. 3. Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or sodium bicarbonate. 4. Increase the molar excess of the PFP ester. A starting point of a 5-15 fold molar excess over the protein is common. |
| Protein Precipitation or Aggregation | 1. Over-labeling: Modification of too many lysine residues can alter the protein's isoelectric point and surface charge, leading to reduced solubility. 2. High Reagent Concentration: Adding the PFP ester stock solution too quickly can create localized high concentrations, causing precipitation. 3. Suboptimal Buffer Conditions: The protein may be inherently unstable at the reaction pH or concentration. | 1. Reduce the molar excess of the PFP ester. Perform a titration to find the optimal ratio that achieves sufficient labeling without causing aggregation. 2. Add the PFP ester stock solution slowly and dropwise to the protein solution while gently stirring. Ensure the final concentration of the organic co-solvent (DMSO/DMF) is less than 10%. 3. Test protein stability across a range of pH values and concentrations before the conjugation experiment. Consider adding stabilizing excipients like arginine or sucrose if aggregation persists. |
| Inconsistent Results / Poor Reproducibility | 1. Degraded PFP Ester: The quality of the reagent may vary due to improper storage or handling, leading to different levels of active ester between experiments. 2. pH Drift: The release of pentafluorophenol during the reaction can slightly lower the pH of a poorly buffered solution. 3. Variable Reaction Times/Temperatures: Inconsistent incubation parameters will affect both the desired reaction and the rate of hydrolysis. | 1. Always handle the PFP ester in a dry environment and store it properly. Qualify new batches with a small-scale control reaction. 2. Use a robust buffer system with sufficient buffering capacity (e.g., 100 mM sodium bicarbonate). 3. Standardize all reaction parameters, including time, temperature, and mixing speed. |
Quantitative Data Summary
PFP esters provide a significant advantage over NHS esters due to their higher reactivity towards amines (aminolysis) and greater stability against water (hydrolysis).
| Parameter | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | Advantage of PFP Ester |
| Relative Hydrolytic Stability | More stable in aqueous solutions. One study found it to be ~6-fold more stable than an NHS ester. | Susceptible to rapid hydrolysis, especially as pH increases above 8. | Higher efficiency and wider reaction window. |
| Aminolysis Rate Constant (k') * | ~70x faster (2.46 x 10⁻¹ s⁻¹) | 3.49 x 10⁻³ s⁻¹ | Faster reaction kinetics allow for shorter incubation times, which further minimizes hydrolysis. |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 | Similar optimal pH range. |
Data from a comparative study using active ester polymer brush platforms reacting with 1-aminomethylpyrene. While not specific to this compound, it illustrates the general kinetic advantage of the PFP ester moiety.
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Protein
This protocol outlines a general procedure for labeling an antibody (IgG) and should be optimized for your specific protein.
Materials:
-
Protein (e.g., IgG)
-
This compound
-
Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5 (or PBS, pH 7.4)
-
Anhydrous Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis device for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer-exchange the protein into the Reaction Buffer to a final concentration of 2–10 mg/mL. Ensure the buffer is free of primary amines.
-
-
Prepare the PFP Ester Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution. Do not store this solution.
-
-
Initiate the Conjugation Reaction:
-
Calculate the volume of PFP ester solution needed for a 5- to 15-fold molar excess relative to the protein.
-
While gently stirring the protein solution, add the PFP ester stock solution slowly and dropwise.
-
Ensure the final concentration of organic solvent remains below 10%.
-
-
Incubate:
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction (Optional):
-
To stop the reaction and quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes.
-
-
Purify the Conjugate:
-
Remove unreacted PFP ester and byproducts (pentafluorophenol) by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
-
Protocol 2: Quality Control - Testing the Activity of PFP Ester
If you suspect your PFP ester has been compromised by moisture, this simple test can confirm its reactivity before committing to a large-scale experiment.
Materials:
-
A non-critical amine-containing molecule (e.g., a simple peptide with a lysine residue or a primary amine like n-butylamine).
-
This compound (the batch ).
-
Reaction Buffer and Anhydrous Solvent as in Protocol 1.
-
LC-MS system for analysis.
Procedure:
-
Prepare a solution of the test amine in the Reaction Buffer.
-
Prepare a fresh solution of the this compound in anhydrous DMSO as described above.
-
Combine the two solutions using a defined molar ratio (e.g., 2:1 ester:amine).
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Analyze the reaction mixture by LC-MS.
-
Interpretation:
-
Successful Reaction: You will observe a new peak corresponding to the molecular weight of the test amine plus the mass of the Azido-PEG8 moiety (minus the PFP leaving group).
-
Failed Reaction: You will primarily see the unreacted test amine and a peak corresponding to the hydrolyzed Azido-PEG8-acid.
-
Visualizations
References
Impact of buffer choice on Azido-PEG8-PFP ester conjugation efficiency
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of buffer choice on the efficiency of Azido-PEG8-PFP ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are Azido-PEG8-PFP esters and what are their primary applications?
This compound is a bifunctional linker molecule.[1][2][3] It contains an azide group that can be used in "click chemistry" reactions (e.g., with alkynes) and a pentafluorophenyl (PFP) ester that reacts with primary and secondary amines to form stable amide bonds.[4][5] This makes it a valuable tool in bioconjugation for linking molecules together, for example, in the development of antibody-drug conjugates or for attaching molecules to surfaces. PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher resistance to hydrolysis in aqueous solutions, leading to more efficient conjugation reactions.
Q2: How should Azido-PEG8-PFP esters be stored and handled?
PFP esters are sensitive to moisture. For long-term stability, they should be stored at -20°C in a tightly sealed container with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent.
Q3: Is it advisable to prepare stock solutions of this compound?
It is strongly recommended to prepare solutions of PFP esters immediately before use. Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade over time into a non-reactive carboxylic acid.
Q4: What is the optimal pH for conjugating this compound to amines?
The optimal pH range for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5. In this pH range, the primary amine is sufficiently deprotonated and thus nucleophilic enough to react with the ester. While a slightly basic pH is favorable for the reaction, a pH above 8.5 can significantly increase the rate of hydrolysis of the PFP ester, which competes with the desired conjugation reaction.
Q5: Which buffers are recommended for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the PFP ester. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Borate
-
Carbonate/Bicarbonate
Q6: Which buffers should be avoided?
Buffers containing primary amines such as Tris (tris(hydroxymethyl)aminomethane) or glycine must be avoided for the conjugation reaction itself, as they will react with the PFP ester and reduce the efficiency of conjugation to the desired molecule. However, Tris buffer can be used to quench the reaction and consume any unreacted PFP ester.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolyzed PFP Ester: The this compound may have degraded due to improper storage or handling, leading to the formation of the non-reactive carboxylic acid. | Always use fresh, properly stored PFP ester. Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation. Prepare the PFP ester solution immediately before use. |
| Incorrect pH: The reaction pH may be too low, resulting in protonated (and thus unreactive) primary amines, or too high, leading to rapid hydrolysis of the PFP ester. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Verify the pH of your buffer before starting the experiment. | |
| Presence of Competing Amines: The reaction buffer or the sample itself may contain primary amines (e.g., Tris, glycine) that compete with the target molecule for conjugation. | Use an amine-free buffer such as PBS, HEPES, or borate. If your sample is in an amine-containing buffer, perform a buffer exchange using dialysis or a desalting column prior to conjugation. | |
| Poor Solubility of PFP Ester: The PFP ester, dissolved in an organic solvent, may not be dispersing effectively in the aqueous reaction mixture. | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing. The final concentration of the organic co-solvent (e.g., DMSO, DMF) should ideally be less than 10% to avoid denaturation of proteins. | |
| Inconsistent Results Between Experiments | Degraded PFP Ester: The quality of the PFP ester can vary between batches or due to improper storage over time. | Always store PFP esters at -20°C with a desiccant. It is good practice to qualify a new batch of PFP ester with a small-scale control reaction. |
| Introduction of Moisture: Inconsistent exposure to atmospheric moisture can lead to variable levels of PFP ester hydrolysis. | Handle the PFP ester in a dry environment where possible. Equilibrate the vial to room temperature before opening. Use anhydrous grade organic solvents for dissolving the PFP ester. |
Data Summary
Table 1: Recommended Buffers for this compound Conjugation
| Buffer | Recommended Concentration | Optimal pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 50-100 mM | 7.2-8.0 | Widely used and compatible with many biomolecules. |
| HEPES | 50-100 mM | 7.2-8.0 | Good buffering capacity in the optimal pH range. |
| Borate | 50-100 mM | 8.0-8.5 | Effective at the higher end of the optimal pH range. |
| Carbonate/Bicarbonate | 50-100 mM | 8.0-8.5 | Useful for reactions requiring a slightly more basic pH. |
Table 2: Comparison of PFP and NHS Esters for Amine Conjugation
| Feature | PFP (Pentafluorophenyl) Ester | NHS (N-Hydroxysuccinimide) Ester |
| Reactivity with Amines | High | High |
| Hydrolytic Stability | More stable, less susceptible to spontaneous hydrolysis in aqueous buffers. | Less stable, more prone to hydrolysis, especially at higher pH. |
| Optimal Reaction pH | 7.2 - 8.5 | Generally slightly lower than PFP esters. |
| Reaction Efficiency | Generally higher due to lower rate of hydrolysis. | Can be lower due to competing hydrolysis reaction. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
Materials:
-
Protein solution in an amine-free buffer (e.g., 100 mM PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free reaction buffer (e.g., PBS, HEPES, Borate) at a concentration of 2-10 mg/mL.
-
If the protein was stored in a buffer containing primary amines (like Tris), perform a buffer exchange into the reaction buffer using a desalting column.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
-
Initiate the Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound solution to the stirring protein solution. A typical starting point is a 5-15 fold molar excess of the PFP ester to the protein.
-
Ensure the final concentration of the organic co-solvent is less than 10% to avoid protein denaturation.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. Gentle stirring or agitation can improve efficiency.
-
-
Quench the Reaction (Optional):
-
To stop the reaction and consume excess PFP ester, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 30 minutes.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts by buffer exchange using a desalting column equilibrated with the desired storage buffer.
-
Protocol 2: Monitoring the Hydrolytic Stability of this compound
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4 and pH 8.5)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a stock solution of the this compound in anhydrous DMSO or DMF.
-
Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.
-
Calculate the half-life of the PFP ester in the tested buffer by plotting the peak area of the PFP ester against time.
Visualizations
Caption: Experimental workflow for conjugating this compound to a protein.
Caption: Competing reaction pathways for this compound in an aqueous buffer.
References
Technical Support Center: Post-PEGylation Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Azido-PEG8-PFP ester following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Residual unreacted PEGylation reagent can lead to several downstream issues. These include inaccurate characterization of the conjugate, potential immunogenicity, and interference with the biological activity of the final product.[] Therefore, effective purification is a critical step to ensure the quality and reliability of your PEGylated molecule.[]
Q2: What are the primary methods for removing small molecule PEG reagents like this compound?
A2: The most common and effective methods rely on the size difference between the larger PEGylated protein (or other biomolecule) and the small unreacted PEG reagent.[3] The primary techniques are:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius.[][4]
-
Dialysis: This technique uses a semi-permeable membrane to separate molecules based on molecular weight cutoff (MWCO).
-
Tangential Flow Filtration (TFF): Also known as cross-flow filtration, this is a rapid and efficient method for buffer exchange and removal of small molecules from larger ones.
Q3: Should I quench the reaction before purification?
A3: Yes, it is highly recommended to quench the reaction to deactivate any remaining reactive PFP esters. This prevents further, uncontrolled reactions during the purification process. A common quenching agent is a buffer containing primary amines, such as Tris-HCl.
Q4: How stable is the this compound in aqueous solutions?
A4: PFP esters are known to be more resistant to hydrolysis compared to other active esters like NHS esters. However, they are still susceptible to hydrolysis, especially at higher pH values (above 8.5), which results in the formation of a non-reactive carboxylic acid. It is best to prepare solutions of PFP esters immediately before use and avoid long-term storage in solution.
Q5: What is the stability of the azide group during purification?
A5: The azide functional group is generally stable under the conditions used for common purification techniques like SEC and dialysis. However, it is important to avoid harsh reducing agents that could potentially react with the azide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of PEGylated product after purification. | Hydrolysis of PFP ester: The PFP ester may have hydrolyzed before reacting with your biomolecule. PFP esters are moisture-sensitive. | Ensure all solvents are anhydrous and protect the reaction from atmospheric moisture. Prepare the PFP ester solution immediately before use. Consider optimizing the reaction pH to be within the 7.2-8.5 range. |
| Product loss during purification: The chosen purification method may not be optimal for your specific conjugate. | For SEC, ensure the column resin is appropriate for the size of your conjugate. For dialysis, select a membrane with a suitable MWCO to retain your product while allowing the unreacted PEG to pass through. For TFF, optimize the membrane MWCO and processing parameters. | |
| Unreacted PEG reagent detected in the final product. | Inefficient purification: The purification method may not be providing adequate separation. | For SEC, consider increasing the column length or using a resin with a smaller particle size for better resolution. For dialysis, increase the number of buffer changes and the total dialysis volume. For TFF, perform additional diafiltration volumes. |
| Aggregation: The PEGylated product may be aggregating with the unreacted PEG. | Analyze the sample for aggregates using techniques like dynamic light scattering or analytical SEC. Consider optimizing buffer conditions (e.g., pH, ionic strength) to minimize aggregation. | |
| Inconsistent conjugation results. | Degraded PFP ester: The quality of the PFP ester can vary between batches or due to improper storage. | Always store PFP esters at -20°C with a desiccant. It is good practice to qualify a new batch with a small-scale control reaction. |
Experimental Protocols
Protocol 1: Quenching the PEGylation Reaction
-
Following the incubation period for your PEGylation reaction, prepare a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Add the quenching buffer to your reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
Proceed immediately to purification.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
Equilibrate an appropriate SEC column (e.g., Sephadex® G-25, Superdex® 75) with your desired final buffer (e.g., PBS, pH 7.4). The choice of resin depends on the size of your biomolecule.
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the equilibration buffer at the recommended flow rate.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate wavelength. The PEGylated product will elute in the earlier fractions, while the smaller, unreacted this compound and byproducts will elute later.
-
Pool the fractions containing the purified conjugate.
Protocol 3: Purification by Dialysis
-
Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your PEGylated product but large enough to allow the unreacted this compound (MW ≈ 600 Da) to pass through. A 10-20 kDa MWCO is often a good starting point for antibody conjugates.
-
Transfer the quenched reaction mixture into the dialysis tubing or cassette.
-
Place the dialysis unit in a large volume of the desired final buffer (e.g., 100-200 times the sample volume).
-
Stir the buffer gently at 4°C.
-
Perform at least 3-4 buffer changes over 24-48 hours to ensure complete removal of the unreacted PEG reagent.
Quantitative Data Summary
| Purification Method | Key Parameters | Typical Values/Ranges | Notes |
| Size Exclusion Chromatography (SEC) | Resin Type | Sephadex® G-25, G-50; Superdex® 75, 200 | Choice depends on the size of the biomolecule. |
| Column Volume | 5-10 times the sample volume | For preparative scale. | |
| Dialysis | Membrane MWCO | 10-30 kDa for proteins/antibodies | Should be at least 10x the MW of the species to be removed. |
| Dialysis Volume | 100-200x the sample volume per change | A larger volume enhances removal efficiency. | |
| Number of Buffer Changes | 3-4 | To ensure complete removal. | |
| Tangential Flow Filtration (TFF) | Membrane MWCO | 10-30 kDa for proteins/antibodies | Similar principle to dialysis MWCO selection. |
| Diafiltration Volumes | 5-7 | Typically sufficient for >99% removal of small molecules. |
Visualizations
Caption: Post-PEGylation workflow from reaction quenching to purification and final analysis.
Caption: Detailed workflow for purification using Size Exclusion Chromatography (SEC).
Caption: Workflow for the removal of unreacted PEG reagent using dialysis.
References
Validation & Comparative
A Comparative Guide to Protein Labeling for Mass Spectrometry: Azido-PEG8-PFP Ester and Alternatives
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the precise and efficient labeling of proteins is paramount. The choice of labeling reagent directly impacts the accuracy and reproducibility of mass spectrometry (MS) data. This guide provides an objective comparison of Azido-PEG8-PFP ester, a bifunctional linker with a stable pentafluorophenyl (PFP) ester for amine conjugation and an azide handle for click chemistry, against other common protein labeling reagents. This comparison is supported by experimental principles and available data to inform the selection of the most suitable reagent for your research needs.
Introduction to Amine-Reactive Labeling Chemistries
The most common strategy for protein labeling targets primary amines on the N-terminus and the side chain of lysine residues. N-hydroxysuccinimide (NHS) esters have traditionally been the go-to reagents for this purpose. However, alternative reagents like PFP esters have emerged, offering distinct advantages. This compound combines the benefits of PFP chemistry with a polyethylene glycol (PEG) spacer and a bioorthogonal azide group, enabling a two-step labeling strategy.
Performance Comparison of Labeling Reagents
The selection of a labeling reagent is a critical decision in the design of quantitative proteomics experiments. The chemical properties of the reactive group significantly influence labeling efficiency, stability of the labeled product, and ultimately, the quality of the mass spectrometry data. While direct, side-by-side quantitative mass spectrometry data for this compound against all other reagents is not extensively consolidated in single studies, we can infer performance based on the known chemical properties of the reactive esters and general findings in proteomics literature.
| Feature | This compound | Azido-PEG-NHS Ester | TMT/iTRAQ (NHS Ester based) |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | N-hydroxysuccinimide (NHS) Ester |
| Primary Target | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) |
| Relative Hydrolysis Rate | Low[1][2][3] | High[4][5] | High |
| Optimal Reaction pH | 7.0 - 9.0 | 7.0 - 9.0 | Typically ~8.5 |
| Reaction Efficiency | High, due to lower hydrolysis | Moderate, susceptible to hydrolysis | High (optimized protocols) |
| Resulting Bond | Stable Amide Bond | Stable Amide Bond | Stable Amide Bond |
| Multiplexing Capability | No (for single reagent) | No (for single reagent) | Up to 18-plex (TMTpro) |
| Key Advantage | Higher stability in aqueous solutions, leading to potentially higher and more consistent labeling yields. The azide handle allows for subsequent bioorthogonal reactions. | Widely used and well-documented. | Enables relative quantification of multiple samples in a single MS run. |
| Key Consideration | May be more hydrophobic than NHS esters. | Susceptible to hydrolysis, which can lead to lower labeling efficiency and variability. | Can suffer from ratio compression, underestimating large changes in protein abundance. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible results in protein labeling for mass spectrometry. Below are representative protocols for protein labeling with this compound and a comparable NHS ester.
Protocol 1: Labeling of a Protein with this compound
This protocol describes a general procedure for labeling a protein, such as an antibody, with this compound.
Materials:
-
Protein of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for buffer exchange
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10 mM stock solution. Do not store the reconstituted reagent.
-
Labeling Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted PFP ester, add a quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by buffer exchange using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
Mass Spectrometry Analysis: The labeled protein is now ready for downstream applications, including digestion, LC-MS/MS analysis, and click chemistry with an alkyne-functionalized reporter. The degree of labeling can be confirmed by mass spectrometry.
Protocol 2: Labeling of a Protein with an Azido-PEG-NHS Ester
This protocol outlines a general procedure for labeling a protein with a comparable Azido-PEG-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Azido-PEG-NHS ester
-
Anhydrous DMF or DMSO
-
Desalting columns or dialysis equipment
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare the protein solution as described in Protocol 1. The optimal pH for NHS ester reactions is typically between 8.3 and 8.5.
-
Reagent Preparation: Prepare a fresh stock solution of the Azido-PEG-NHS ester in anhydrous DMF or DMSO immediately before use.
-
Labeling Reaction: Add a 5-20 fold molar excess of the NHS ester to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM.
-
Purification: Purify the labeled protein using a desalting column or dialysis.
-
Mass Spectrometry Analysis: The labeled protein is ready for subsequent analysis.
Visualizing the Workflow and Chemistry
To better illustrate the processes and chemical principles involved, the following diagrams have been generated.
Caption: A generalized workflow for protein labeling prior to mass spectrometry analysis.
Caption: A logical diagram illustrating the higher stability of PFP esters against hydrolysis compared to NHS esters.
Caption: The two-step labeling strategy enabled by this compound.
Conclusion
The choice between this compound and other labeling reagents depends on the specific requirements of the experiment. PFP esters, including this compound, offer a significant advantage in terms of their reduced susceptibility to hydrolysis, which can lead to more efficient and reproducible labeling. This is a critical factor for quantitative proteomics where consistency is key. The presence of the azide group in this compound provides the additional benefit of a bioorthogonal handle for subsequent "click" chemistry, allowing for the attachment of various reporter groups in a highly specific manner. While traditional NHS esters are widely used and effective, researchers should be mindful of their sensitivity to hydrolysis and take appropriate measures to ensure optimal reaction conditions. For applications requiring high labeling efficiency and the flexibility of a two-step labeling strategy, this compound presents a compelling alternative.
References
A Head-to-Head Comparison: The Stability of PFP vs. NHS Ester Linkages in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of reactive chemistry is a critical decision influencing the efficiency, reproducibility, and ultimate success of bioconjugation. Among the most common amine-reactive functionalities, N-hydroxysuccinimide (NHS) esters have long been a popular choice. However, the emergence of pentafluorophenyl (PFP) esters presents a compelling alternative, offering significant advantages in stability. This guide provides an objective, data-driven comparison of the hydrolytic stability of PFP and NHS ester linkages to inform your selection of the optimal reagent for your research and development needs.
Executive Summary
Pentafluorophenyl (PFP) esters demonstrate markedly superior stability against hydrolysis in aqueous environments compared to N-hydroxysuccinimide (NHS) esters. This increased stability translates to more efficient and reproducible bioconjugation reactions, particularly when working with valuable biomolecules or under conditions where precise control over the reaction is paramount. While both ester types are susceptible to hydrolysis, especially at elevated pH, the rate of degradation for NHS esters is significantly faster, leading to a shorter active lifespan in solution.
Introduction to Amine-Reactive Esters
Both PFP and NHS esters are "active esters" employed to form stable amide bonds by reacting with primary and secondary amines, such as the lysine residues on proteins. The core mechanism involves the nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the formation of an amide bond and the release of the respective leaving group (pentafluorophenol for PFP esters and N-hydroxysuccinimide for NHS esters).
The key differentiator between these two chemistries lies in the electron-withdrawing properties of their respective leaving groups. The highly electronegative fluorine atoms of the pentafluorophenyl group make the carbonyl carbon of the PFP ester more electrophilic and the pentafluorophenolate a better leaving group. This electronic arrangement not only influences the reactivity towards amines but also significantly impacts the ester's susceptibility to hydrolysis, a competing and undesirable side reaction in aqueous bioconjugation buffers.
Quantitative Comparison of Hydrolytic Stability
The hydrolytic stability of an active ester is a critical performance indicator, as it dictates the concentration of the active reagent available for the desired conjugation reaction. The following tables summarize the available quantitative data comparing the stability of PFP and NHS esters.
Table 1: Comparative Stability of PFP and NHS Esters in Aqueous Acetonitrile
| Active Ester | Solvent System | Half-life (t½) | Reference |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours | |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | ~140 hours |
Table 2: pH-Dependent Hydrolytic Stability of NHS Esters
| pH | Temperature | Half-life of Hydrolysis | Reference |
| 7.0 | 0°C | 4 - 5 hours | |
| 7.0 | Room Temperature | Hours | |
| 8.0 | Room Temperature | Minutes | |
| 8.6 | 4°C | 10 minutes |
Note: The data presented is collated from various studies and should be used for comparative purposes. Absolute half-lives can vary depending on the specific molecule, buffer composition, and temperature.
The data clearly illustrates the enhanced stability of PFP esters. In one study, a PFP ester demonstrated no detectable degradation after 300 hours in an aqueous acetonitrile solution, whereas an NHS ester in the same solvent system had a half-life of approximately 140 hours. Furthermore, a separate study highlighted that a PFP ester was roughly six times more stable than an NHS ester in an aqueous solution.
The stability of NHS esters is profoundly influenced by pH. At a neutral pH of 7, the half-life of an NHS ester is measured in hours; however, as the pH increases to the optimal range for amine coupling (pH 8-8.5), the half-life dramatically shortens to mere minutes. While PFP esters also exhibit increased hydrolysis at higher pH, their overall stability remains significantly greater than that of NHS esters across the typical pH range used for bioconjugation. This inherent stability of PFP esters reduces the need for a large excess of the reagent and allows for more consistent and reproducible conjugations.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful comparison and implementation of bioconjugation chemistries. Below are representative protocols for a comparative hydrolysis study and a general protein conjugation procedure.
Protocol 1: Comparative Hydrolytic Stability Assay of PFP and NHS Esters via HPLC
This protocol outlines a method to quantify and compare the hydrolytic stability of PFP and NHS esters in a given aqueous buffer.
Materials:
-
PFP ester of a model compound (e.g., a small molecule with a UV-active chromophore)
-
NHS ester of the same model compound
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, at various pH values (e.g., 7.4, 8.0, 8.5)
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare Stock Solutions: Immediately before use, prepare 10 mM stock solutions of the PFP ester and NHS ester in anhydrous DMF or DMSO.
-
Initiate Hydrolysis: At time zero (t=0), add a small aliquot of the ester stock solution to the pre-warmed (e.g., 25°C) reaction buffer to achieve a final concentration of 1 mM. Ensure rapid and thorough mixing.
-
Sample Collection: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the hydrolysis by adding the 50 µL aliquot to an equal volume of the Quenching Solution. This will protonate any remaining carboxylate and stop further degradation.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Use a suitable gradient of Mobile Phase A and B to separate the intact ester from the hydrolyzed carboxylic acid product.
-
Data Analysis: Quantify the peak area of the intact ester at each time point. Plot the natural logarithm of the peak area versus time. The slope of the resulting linear regression is the negative of the pseudo-first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Protocol 2: General Procedure for Protein Conjugation
This protocol provides a general method for labeling a protein with a PFP or NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL
-
PFP or NHS ester of the desired label (e.g., biotin, fluorescent dye)
-
Anhydrous, amine-free DMF or DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Ester Solution: Immediately before use, dissolve the PFP or NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved ester to the protein solution. The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. PFP ester reactions may benefit from longer incubation times due to their higher stability, allowing for potentially more controlled conjugation.
-
Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, non-reacted label and quenching reagents by size-exclusion chromatography (desalting column) or dialysis.
Visualizing the Chemistry: Reaction Pathways and Experimental Workflow
To further clarify the processes discussed, the following diagrams, generated using Graphviz, illustrate the key chemical pathways and a typical experimental workflow.
Conclusion
-
Increased reaction efficiency: A lower rate of hydrolysis means more of the active ester is available to react with the target amine, potentially leading to higher conjugation yields with less reagent.
-
Improved reproducibility: The slower degradation of PFP esters allows for more consistent results between experiments, as the concentration of the active reagent remains more constant over the course of the reaction.
-
Greater flexibility in reaction conditions: The enhanced stability of PFP esters may allow for longer reaction times, which can be beneficial when working with sterically hindered amines or when aiming for a more controlled degree of labeling.
For researchers and drug development professionals seeking to optimize their bioconjugation strategies, PFP esters represent a robust and reliable alternative to traditional NHS esters, particularly in applications where stability and reproducibility are paramount.
A Comparative Guide to Alternatives for Azido-PEG8-PFP Ester in PROTAC Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), the choice of a bifunctional linker is a critical decision that significantly influences the ease of synthesis, as well as the physicochemical and pharmacological properties of the final molecule. Azido-PEG8-PFP ester is a popular linker choice, offering a polyethylene glycol (PEG) spacer for improved solubility and an azide handle for "click" chemistry, coupled with a pentafluorophenyl (PFP) ester for amine conjugation. This guide provides an objective comparison of commercially available alternatives to this compound, supported by available experimental data and detailed methodologies for their evaluation.
Understanding the Components: The this compound Blueprint
To identify suitable alternatives, it's essential to deconstruct the this compound into its functional components:
-
Azide Group (N3): This functional group is primarily used for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." These reactions are highly efficient and offer a straightforward method for ligating the linker to a warhead or E3 ligase ligand functionalized with an alkyne or a strained alkyne (e.g., DBCO, BCN).
-
PEG8 Spacer: The eight-unit polyethylene glycol chain is a hydrophilic spacer. PEG linkers are widely incorporated into PROTACs to enhance aqueous solubility, improve cell permeability, and provide conformational flexibility, which can be crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length of the PEG linker is a critical parameter that often requires optimization for each specific target and E3 ligase pair.
-
Pentafluorophenyl (PFP) Ester: This is an activated ester used for coupling the linker to a primary or secondary amine on the warhead or E3 ligase ligand, forming a stable amide bond. PFP esters are known for their high reactivity and greater resistance to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, which can be advantageous in aqueous reaction conditions.
Alternatives to this compound: A Comparative Overview
Alternatives to this compound can be categorized based on variations in the active ester, the click chemistry handle, or the spacer itself.
Variation in the Active Ester: PFP vs. NHS Esters
The most direct alternative to an Azido-PEG-PFP ester is an Azido-PEG-NHS ester.
-
Azido-PEG-NHS esters (e.g., Azido-PEG8-NHS ester) are widely available and have been extensively used in bioconjugation. The primary difference lies in the active ester. While NHS esters are highly reactive towards amines, they are also more susceptible to hydrolysis in aqueous solutions, especially at neutral to basic pH. This can lead to lower reaction yields and may necessitate the use of a larger excess of the linker.
-
PFP esters , in contrast, exhibit a lower rate of spontaneous hydrolysis, which can result in more efficient and reproducible conjugation reactions.[1] This increased stability is particularly beneficial when working with precious or limited quantities of protein ligands.
| Feature | PFP Ester | NHS Ester | Reference |
| Reactivity with Amines | High | High | [1] |
| Stability to Hydrolysis | Higher | Lower | [1] |
| Optimal pH for Conjugation | Slightly higher than NHS | ~7.2 - 8.5 | [2] |
| Byproduct | Pentafluorophenol | N-hydroxysuccinimide | N/A |
Variation in the "Click" Chemistry Handle
Instead of an azide, the linker can be functionalized with an alkyne or a strained alkyne, which then reacts with an azide-modified binding partner.
-
Alkyne-PEG-PFP/NHS Esters: These linkers possess a terminal alkyne for CuAAC reactions. The choice between PFP and NHS ester will have the same implications as discussed above.
-
DBCO-PEG-PFP/NHS Esters and TCO-PEG-PFP/NHS Esters: These linkers incorporate strained alkynes (dibenzocyclooctyne - DBCO) or trans-cyclooctene (TCO) for copper-free SPAAC or inverse electron-demand Diels-Alder (iEDDA) reactions, respectively. These bioorthogonal reactions are advantageous as they proceed under mild, physiological conditions without the need for a potentially cytotoxic copper catalyst.
| Linker Type | Reaction Partner | Key Advantage |
| Azido-PEG-Ester | Alkyne, DBCO, BCN | Versatile for both CuAAC and SPAAC |
| Alkyne-PEG-Ester | Azide | Common click chemistry handle |
| DBCO-PEG-Ester | Azide | Copper-free click chemistry (SPAAC) |
| TCO-PEG-Ester | Tetrazine | Fast, bioorthogonal ligation (iEDDA) |
Variation in the Spacer
While PEG linkers are popular for their hydrophilicity, other spacer types can be employed to modulate the physicochemical properties of the PROTAC.
-
Alkyl Chains: Simple hydrocarbon chains offer a high degree of conformational flexibility and are synthetically straightforward. However, they are generally more hydrophobic, which can negatively impact the solubility of the PROTAC.[3]
-
Rigid Linkers: Incorporating cyclic structures like piperazine, piperidine, or aromatic rings introduces conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.
| Linker Type | Key Characteristics | Potential Impact on PROTAC Performance | Reference |
| PEG | Hydrophilic, flexible | Improved solubility and permeability | |
| Alkyl | Hydrophobic, flexible | Can decrease solubility, may enhance permeability in some cases | |
| Rigid (e.g., piperazine) | Conformational constraint | May improve potency and metabolic stability |
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The choice of linker can significantly impact these parameters.
While a direct head-to-head comparison of PROTACs synthesized with this compound versus its alternatives is not available in the literature, the following table summarizes representative data on how linker composition and length can influence degradation efficacy for different targets.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Amide vs. Ester Linker | - | 60 (Amide) | - | |
| 44 (Ester) | - | ||||
| BTK | PEG6 | - | <10 | ~90 | |
| Androgen Receptor | Flexible (PEG) | - | Degradation observed | - | |
| Rigid (disubstituted phenyl) | - | No activity | - |
Note: This data is compiled from different studies and should be interpreted with caution as experimental conditions vary.
The data suggests that even subtle changes, such as an amide-to-ester substitution in the linker, can lead to improved degradation potency, which in the cited study was attributed to increased cell permeability.
Experimental Protocols
To facilitate an objective comparison of different linkers, detailed and consistent experimental methodologies are crucial. Below are protocols for the synthesis of a generic PROTAC using an amine-reactive linker and for the subsequent evaluation of its degradation efficacy.
Protocol 1: Comparative Synthesis of a PROTAC using PFP and NHS Ester Linkers
This protocol outlines a general procedure for conjugating an amine-containing protein ligand (Ligand-NH2) with either an this compound or an Azido-PEG8-NHS ester, followed by a click reaction to a second, alkyne-containing ligand (Ligand-Alkyne).
Materials:
-
Ligand-NH2 (e.g., an E3 ligase ligand with a free amine)
-
This compound
-
Azido-PEG8-NHS ester
-
Ligand-Alkyne (e.g., a target protein ligand with a terminal alkyne)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol and water
-
Reaction vials, magnetic stir bars
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Methodology:
Step 1: Amide Bond Formation (Parallel Synthesis)
-
Reaction Setup (PFP Ester): In a clean, dry vial, dissolve Ligand-NH2 (1.0 eq) in anhydrous DMF. Add this compound (1.1 eq) followed by DIPEA (2.0 eq).
-
Reaction Setup (NHS Ester): In a separate clean, dry vial, dissolve Ligand-NH2 (1.0 eq) in anhydrous DMF. Add Azido-PEG8-NHS ester (1.1 eq) followed by DIPEA (2.0 eq).
-
Reaction Monitoring: Stir both reactions at room temperature overnight. Monitor the progress of each reaction by LC-MS to determine the consumption of the starting material and the formation of the azido-functionalized intermediate.
-
Work-up and Purification: Upon completion, dilute each reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by flash column chromatography to yield the respective azido-PEG8-ligand intermediates.
-
Yield Comparison: Accurately determine the yield of each purified intermediate to compare the efficiency of the PFP and NHS ester couplings.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: For each of the purified azido-intermediates, dissolve the intermediate (1.0 eq) and Ligand-Alkyne (1.0 eq) in a mixture of tert-butanol and water (1:1).
-
Catalyst Addition: To each reaction, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq), followed by an aqueous solution of CuSO4·5H2O (0.1 eq).
-
Reaction Monitoring: Stir the reactions at room temperature for 12-24 hours. Monitor the formation of the final PROTAC product by LC-MS.
-
Final Purification: Upon completion, purify the final PROTACs by preparative HPLC to obtain the desired products with high purity.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following treatment with the synthesized PROTACs.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTACs (dissolved in DMSO)
-
Cell culture medium and supplements
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system and densitometry software
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of each synthesized PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate dose-response curves to determine the DC50 and Dmax values for each PROTAC.
-
Visualizing Workflows and Pathways
Graphviz diagrams can effectively illustrate the experimental workflows and the underlying biological pathway of PROTAC action.
Caption: General workflow for PROTAC synthesis.
Caption: PROTAC-mediated protein degradation pathway.
References
A Researcher's Guide to Analytical Techniques for Validating Protein-Linker Conjugation
For researchers, scientists, and drug development professionals, the precise characterization of protein-linker conjugation is a critical quality attribute that directly impacts the efficacy and safety of bioconjugates like antibody-drug conjugates (ADCs). This guide provides a comparative overview of key analytical techniques used to validate these complex molecules, complete with experimental data and detailed protocols to aid in method selection and implementation.
The conjugation of a linker and payload to a protein can result in a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR). Accurate and robust analytical methods are therefore essential to characterize this heterogeneity and ensure the quality and consistency of the final product.[1][2] The primary analytical goals include determining the average DAR, identifying the distribution of different drug-loaded species, and confirming the location of conjugation sites.[1][3]
Comparative Analysis of Key Analytical Techniques
A variety of analytical techniques are employed to characterize protein-linker conjugates, each with its own set of advantages and limitations.[4] The choice of method often depends on the specific information required, the stage of development, and the properties of the conjugate itself.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight, average DAR, drug load distribution, conjugation site identification. | High accuracy and resolution, provides detailed structural information. | Can be complex, may require sample preparation that can introduce artifacts. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Average DAR, drug load distribution, separation of different DAR species. | Mild, non-denaturing conditions preserve the native protein structure. | Incompatible with MS due to non-volatile salts, may not resolve positional isomers. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic size. | Detection and quantification of aggregates and fragments. | Robust and widely used for assessing product purity and stability. | Does not provide information on DAR or conjugation sites. |
| UV/Vis Spectroscopy | Measures the absorbance of light by the protein and the drug. | Average DAR. | Simple, convenient, and rapid. | Can be inaccurate if the drug's absorbance overlaps with the protein's, susceptible to interference from free drug. |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. | Average DAR, separation of light and heavy chains with different drug loads. | Orthogonal to HIC, can provide complementary information. | Denaturing conditions can alter the protein structure. |
In-Depth Look at Key Techniques and Experimental Protocols
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the in-depth characterization of protein-linker conjugates, providing precise mass measurements that can be used to determine the average DAR and the distribution of different drug-loaded species. Both intact (top-down) and peptide-level (bottom-up) analyses are employed.
-
Sample Preparation: The antibody-drug conjugate (ADC) sample is typically desalted into a volatile buffer, such as ammonium acetate, to ensure compatibility with mass spectrometry.
-
Liquid Chromatography (LC): The desalted sample is injected onto an LC system, often using a size exclusion or reversed-phase column, to separate the ADC from any remaining impurities.
-
Mass Spectrometry (MS): The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is commonly used to generate gas-phase ions of the intact ADC. The mass-to-charge ratio of these ions is then measured by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Analysis: The resulting mass spectrum, which contains a series of multiply charged ions, is deconvoluted to obtain the zero-charge mass of the different drug-loaded species. The average DAR is then calculated from the relative abundance of each species.
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for determining the average DAR and the distribution of drug-loaded species for cysteine-linked ADCs. The separation is based on the principle that the addition of each hydrophobic drug-linker molecule increases the overall hydrophobicity of the protein, leading to a longer retention time on the HIC column.
References
PEG8 Spacers in Bioconjugation: A Comparative Guide
In the realm of bioconjugation, the choice of a linker molecule is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of the resulting conjugate. Among the various options, polyethylene glycol (PEG) spacers have gained prominence, and the PEG8 spacer, in particular, offers a unique combination of properties that make it an advantageous choice for many applications. This guide provides an objective comparison of the PEG8 spacer with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
The primary advantages of incorporating a PEG8 spacer stem from its inherent hydrophilicity, flexibility, and defined length. These characteristics translate into tangible benefits for bioconjugates, such as antibody-drug conjugates (ADCs), by improving solubility, reducing aggregation, and optimizing biological activity.[1][2]
Enhanced Solubility and Reduced Aggregation
A significant challenge in bioconjugation is the often hydrophobic nature of payloads, such as cytotoxic drugs in ADCs. The conjugation of these molecules to biomolecules can lead to aggregation and reduced solubility in aqueous environments.[3] The hydrophilic nature of the PEG8 spacer acts as a "hydrophilicity reservoir," effectively mitigating this issue by creating a hydration shell around the hydrophobic drug.[2] This enhanced solubility is crucial for the stability and manufacturability of bioconjugates.[3]
| Feature | PEG8 Spacer | Alkyl Chain Spacer | Advantage of PEG8 |
| Solubility of Conjugate | The hydrophilic PEG chain significantly improves the solubility and reduces aggregation of the conjugate. | Can lead to the formation of insoluble aggregates. | Enhanced solubility and stability in aqueous solutions. |
| Aggregation | Reduces aggregation and precipitation. | Increases the propensity for aggregation due to hydrophobic interactions. | Improved homogeneity and reduced loss of material. |
Improved Pharmacokinetics and Reduced Immunogenicity
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for improving the pharmacokinetic (PK) profile of therapeutics. The PEG8 spacer, by increasing the hydrodynamic radius of the bioconjugate, can reduce renal clearance, leading to a longer circulation half-life. This extended presence in the bloodstream can enhance the therapeutic window and allow for less frequent dosing.
Furthermore, the flexible and hydrophilic PEG8 chain can create a "stealth" effect, masking potentially immunogenic epitopes on the biomolecule or payload from the immune system. This can lead to a reduced risk of an undesired immune response.
| Parameter | Effect of PEGylation (with PEG8) | Alternative (e.g., Alkyl Spacer) | Reference |
| Circulation Half-Life | Increased | Generally shorter | |
| Renal Clearance | Decreased | Higher | |
| Immunogenicity | Reduced | Can be higher |
Optimal Spacing and Minimized Steric Hindrance
The well-defined length of the monodisperse PEG8 spacer (approximately 29.8 Å) provides optimal spatial separation between the conjugated molecules. This is critical for maintaining the biological activity of the biomolecule. For instance, in an ADC, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen. This separation is crucial for preserving the binding affinity and overall efficacy of the conjugate.
A study comparing the binding affinity of an aptamer-amphiphile with different spacer arms demonstrated the superiority of PEG spacers over alkyl spacers. The inclusion of a PEG8 spacer resulted in a significantly lower dissociation constant (Kd), indicating a stronger binding interaction compared to hydrophobic alkyl spacers, which led to the greatest loss of affinity.
| Spacer | Dissociation Constant (Kd) in nM |
| No Spacer | High |
| Alkyl Spacer | Highest (Greatest loss of affinity) |
| PEG4 | Lower |
| PEG8 | Significantly Lower |
| PEG24 | Lowest |
| Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers. |
Experimental Protocols
General Protocol for ADC Synthesis using a Maleimide-PEG8 Linker
This protocol outlines the conjugation of a drug to an antibody via a Maleimide-PEG8 linker, targeting thiol groups generated by the reduction of interchain disulfide bonds.
1. Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a phosphate buffer.
-
Add a 5-10 molar excess of a reducing agent like TCEP-HCl to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds and expose free thiol groups.
-
Remove the reducing agent using a desalting column or buffer exchange.
2. Drug-Linker Conjugation:
-
Immediately after antibody reduction and purification, add the Maleimide-PEG8-Drug intermediate (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker per antibody is typically used.
-
Allow the thiol-maleimide conjugation reaction to proceed at 4°C for 12-16 hours or at room temperature for 2-4 hours with gentle agitation.
3. Quenching and Purification:
-
Quench any unreacted maleimide groups by adding an excess of N-acetyl cysteine and incubating for 30 minutes.
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).
4. Characterization:
-
Determine the final protein concentration (e.g., using A280 measurement).
-
Characterize the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the level of aggregation using Size-Exclusion Chromatography (SEC). A lower percentage of aggregates indicates higher stability.
Visualizing the Advantages and Processes
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Key advantages of incorporating a PEG8 spacer in bioconjugation.
Caption: Workflow for ADC synthesis with a Maleimide-PEG8 linker.
Caption: Mechanism of action for an ADC utilizing a PEG8 spacer.
References
PFP Esters vs. Other Amine-Reactive Groups: A Comparative Guide for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate amine-reactive crosslinker is a critical step in the development of bioconjugates, influencing reaction efficiency, yield, and the stability of the final product. While N-hydroxysuccinimide (NHS) esters have traditionally been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in reactivity and stability.
This guide provides an objective comparison of PFP esters with other common amine-reactive groups, including NHS esters, sulfo-NHS esters, and isothiocyanates. The information presented is supported by experimental data to assist in making informed decisions for your specific bioconjugation needs.
At a Glance: Key Performance Metrics of Amine-Reactive Groups
The following table summarizes the key quantitative data for the performance of various amine-reactive groups, providing a clear comparison of their reactivity and stability.
| Amine-Reactive Group | Half-life in Aqueous Solution | Optimal Reaction pH | Key Advantages | Key Disadvantages |
| PFP Ester | Significantly more stable than NHS esters; no detectable decomposition after 300 hours in aqueous acetonitrile[1]. | 7.2 - 8.5[2] | High reactivity with amines, greater resistance to hydrolysis[3]. | Can be more hydrophobic than NHS esters[4][5]. |
| NHS Ester | pH dependent: 4-5 hours at pH 7, 1 hour at pH 8, 10 minutes at pH 8.6. At pH 8, the half-life can be in the minutes. | 7.2 - 8.5 (optimal 8.3-8.5) | Widely used and well-documented. | Susceptible to hydrolysis, especially at higher pH. |
| Sulfo-NHS Ester | More stable than NHS esters in aqueous solution, but will still hydrolyze. | 7.2 - 8.5 | Water-soluble, enabling reactions in aqueous buffers without organic solvents. | Can still be prone to hydrolysis. |
| Isothiocyanate | Stable thiourea bond formed upon reaction. | 8.0 - 9.5 for reaction with amines. | Forms a very stable thiourea linkage. | Can also react with other nucleophiles like thiols, especially at lower pH. |
Unpacking the Reactivity and Stability Data
PFP esters demonstrate a clear advantage in terms of both reactivity towards amines (aminolysis) and stability against premature degradation by water (hydrolysis). The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon of the PFP ester more electrophilic and thus more reactive towards the nucleophilic attack of a primary amine. This leads to faster and more efficient conjugation reactions.
A comparative study on active ester polymer brush platforms found the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) to be 2.46 x 10⁻¹ s⁻¹, which is significantly faster than the 3.49 x 10⁻³ s⁻¹ observed for a poly(N-hydroxysuccinimide-4-vinyl benzoate) under similar conditions. Another study highlighted that a PFP ester has a relative coupling speed approximately 6-fold greater than that of an NHS ester in aqueous acetonitrile.
The enhanced stability of PFP esters towards hydrolysis is a crucial factor for reactions conducted in aqueous buffers, which are common in bioconjugation. While NHS esters can rapidly hydrolyze, particularly at the optimal pH for amine coupling (pH 8.0-8.5), PFP esters show significantly greater resistance to this competing reaction. This increased stability translates to higher yields and better reproducibility, as a larger proportion of the reactive ester remains active for conjugation with the target molecule.
Visualizing the Conjugation Process
To better understand the practical application of these reagents, the following diagrams illustrate the general experimental workflow for amine-reactive conjugation and the specific chemical reactions involved.
Experimental Protocols: A Side-by-Side Comparison
The following are generalized protocols for protein labeling using PFP esters, NHS esters, Sulfo-NHS esters, and isothiocyanates. These should be considered as starting points, and optimization for specific applications is often necessary.
Protocol 1: Protein Labeling with PFP Ester
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5).
-
PFP ester of the desired label.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Equilibrate the PFP ester vial to room temperature before opening.
-
Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if using a light-sensitive label.
-
(Optional) Quench the reaction by adding the quenching buffer to react with any unreacted PFP ester.
-
Purify the conjugate by removing the excess, unreacted PFP ester and byproducts using a desalting column or dialysis.
Protocol 2: Protein Labeling with NHS Ester
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5).
-
NHS ester of the desired label.
-
Anhydrous DMSO or DMF.
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification column (e.g., gel filtration, desalting column).
Procedure:
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if using a light-sensitive label.
-
(Optional) Stop the reaction by adding a quenching reagent like Tris or glycine.
-
Separate the labeled protein from unreacted NHS ester and byproducts via a desalting column or dialysis.
Protocol 3: Protein Labeling with Sulfo-NHS Ester
Materials:
-
Protein solution (1-2 mg/mL) in an amine-free buffer (e.g., Conjugation Buffer, pH 7.2-7.4).
-
Sulfo-NHS ester of the desired label.
-
Cold distilled water.
-
Purification column (e.g., spin desalting column).
Procedure:
-
Prepare a 1-2 mg/mL protein solution in the conjugation buffer.
-
Immediately before use, reconstitute the Sulfo-NHS ester in cold distilled water.
-
Add a 10- to 20-fold molar excess of the reconstituted Sulfo-NHS ester to the protein solution and vortex immediately.
-
Incubate the reaction at room temperature for 2 hours, shielded from light.
-
Purify the conjugate using a spin desalting column to remove unconjugated label.
Protocol 4: Protein Labeling with Isothiocyanate (e.g., FITC)
Materials:
-
Protein solution (2 mg/mL) in a buffer at pH 7.5-8.0 (e.g., 0.1 M sodium bicarbonate).
-
Isothiocyanate-functionalized label (e.g., FITC).
-
Anhydrous DMSO.
-
Purification column (e.g., gel filtration).
Procedure:
-
Dissolve the protein to a concentration of 2 mg/mL in the reaction buffer. The buffer should be free of amines like Tris or glycine.
-
Dissolve the isothiocyanate label in DMSO to a concentration of 1 mg/mL.
-
Add the dissolved label to the protein solution. A common starting point is a 10-20 fold molar excess of dye to protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours in the dark.
-
Remove the unreacted label by gel filtration chromatography.
Conclusion: Selecting the Right Tool for the Job
The evidence strongly supports the use of PFP esters as a superior alternative to NHS esters for amine-reactive conjugations, particularly when high efficiency, reproducibility, and stability are paramount. Their enhanced reactivity and resistance to hydrolysis lead to higher yields and more reliable results. However, the choice of reagent will always depend on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. For applications requiring high water solubility, Sulfo-NHS esters remain a valuable option. Isothiocyanates are an excellent choice when an extremely stable thiourea linkage is required. By understanding the relative strengths and weaknesses of each amine-reactive group, researchers can optimize their bioconjugation strategies to achieve their scientific goals.
References
A Comparative Guide to Assessing the Purity of Azido-PEG8-PFP Ester Conjugates
For researchers, scientists, and drug development professionals, the generation of pure and well-defined bioconjugates is paramount for the success of therapeutic and diagnostic applications. The Azido-PEG8-Pentafluorophenyl (PFP) ester is a heterobifunctional linker that offers distinct advantages in bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs). This guide provides an objective comparison of Azido-PEG8-PFP ester with alternatives, supported by experimental data and detailed protocols for purity assessment.
The unique structure of the this compound allows for a two-step, orthogonal conjugation approach. The PFP ester provides a highly efficient amine-reactive functional group for initial protein or antibody conjugation, while the azide moiety enables subsequent "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of a second molecule, like a cytotoxic drug or a reporter molecule.
Superior Performance of PFP Esters in Amine Conjugation
Pentafluorophenyl (PFP) esters have emerged as a superior alternative to the more traditional N-hydroxysuccinimide (NHS) esters for the modification of primary and secondary amines on biomolecules.[1][2] The primary advantages of PFP esters lie in their enhanced stability towards hydrolysis and their increased reactivity towards aminolysis, the desired reaction with amines.[1] This combination leads to more efficient and reproducible conjugation reactions, especially in the aqueous environments typically used for modifying biomolecules.[1]
The higher stability of PFP esters in aqueous solutions minimizes the competing hydrolysis reaction, which can deactivate the linker before it has a chance to react with the target amine.[1] This reduced susceptibility to hydrolysis means that a lower excess of the PFP ester-containing linker is required for the conjugation reaction, simplifying downstream purification processes.
Quantitative Comparison of Amine-Reactive Esters
| Parameter | This compound | Azido-PEG8-NHS Ester (Alternative) | Rationale |
| Hydrolytic Stability | Higher | Lower | PFP is a better leaving group and is less susceptible to hydrolysis in aqueous buffers. |
| Reactivity with Amines | Higher | Lower | The electron-withdrawing fluorine atoms make the carbonyl carbon of the PFP ester more electrophilic and thus more reactive towards nucleophilic attack by amines. |
| Conjugation Efficiency | High | Moderate to High | The higher stability and reactivity of the PFP ester lead to a more efficient conjugation reaction with higher yields of the desired product. |
| Reaction pH | 7.2 - 8.5 | 7.0 - 8.5 | Both esters react with unprotonated primary amines, requiring a slightly basic pH. |
| Side Products | Minimal | Potential for byproducts from hydrolysis. | The lower rate of hydrolysis of PFP esters results in fewer hydrolysis-related impurities in the final product. |
| Reproducibility | High | Moderate | The greater stability of the PFP ester leads to more consistent and reproducible conjugation outcomes. |
This table summarizes expected performance based on the known chemical properties of PFP and NHS esters.
Experimental Protocols for Purity Assessment
A thorough assessment of the purity of this compound conjugates, particularly in the context of ADCs, involves a multi-faceted approach utilizing several analytical techniques. The primary goals are to determine the drug-to-antibody ratio (DAR), the extent of aggregation, the presence of unconjugated antibody, and other potential impurities.
Determination of Drug-to-Antibody Ratio (DAR) and Heterogeneity by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a powerful technique for characterizing the heterogeneity of ADCs. It separates molecules based on their surface hydrophobicity. The conjugation of a hydrophobic drug molecule via the Azido-PEG8-PFP linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
Protocol:
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A linear gradient from 100% A to 100% B over a specified time (e.g., 30 minutes).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the conjugate to a final concentration of 1 mg/mL in Mobile Phase A.
-
Analysis: The chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing DAR values (DAR2, DAR4, etc.). The average DAR can be calculated from the peak areas of the different species.
Analysis of Aggregation and Fragmentation by Size-Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius. It is the standard method for quantifying aggregates (high molecular weight species) and fragments (low molecular weight species) in protein therapeutics.
Protocol:
-
Column: An SEC column with a suitable pore size for antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A physiological buffer (e.g., 150 mM sodium phosphate, pH 7.0).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the conjugate to a final concentration of 1-2 mg/mL in the mobile phase.
-
Analysis: The chromatogram will show a main peak for the monomeric conjugate, with any aggregates eluting earlier and any fragments eluting later. The percentage of aggregate and fragment can be calculated from the peak areas.
Confirmation of Conjugate Identity and DAR by Mass Spectrometry (LC-MS)
LC-MS provides a precise measurement of the molecular weight of the conjugate, confirming the covalent attachment of the linker and payload. It is also a powerful tool for determining the DAR.
Protocol:
-
LC System: A reverse-phase or size-exclusion chromatography system.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Mobile Phase (for RP-LC):
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A suitable gradient to elute the conjugate.
-
Analysis:
-
For intact mass analysis, the protein is typically desalted online and introduced into the mass spectrometer.
-
The resulting mass spectrum is deconvoluted to obtain the zero-charge mass of the different species present (unconjugated antibody, and antibody with 1, 2, 3, etc., drugs attached).
-
The average DAR can be calculated from the relative abundance of these species.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purity assessment of an antibody-drug conjugate using an this compound linker.
Caption: Workflow for ADC synthesis and purity assessment.
This comprehensive approach to purity assessment, combining the strengths of different analytical techniques, is essential for ensuring the quality, safety, and efficacy of bioconjugates developed using this compound. The superior chemical properties of the PFP ester contribute to a more controlled and efficient conjugation process, ultimately leading to a more homogeneous and well-defined final product.
References
Validating the Activity of Labeled Biomolecules: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the functional viability of labeled biomolecules. Attaching a label, be it a fluorescent dye, biotin, or a radioisotope, is a powerful tool for detection and quantification, but it carries the inherent risk of altering the biomolecule's native activity. This guide provides an objective comparison of key functional assays used to validate the activity of labeled proteins, enzymes, and ligands, supported by experimental data and detailed protocols.
The Critical Need for Functional Validation
The addition of a label can sterically hinder binding sites, alter conformation, and impact the overall function of a biomolecule.[1] Therefore, it is crucial to perform functional assays to confirm that the labeled molecule behaves comparably to its unlabeled counterpart.[1] This validation step ensures that the data generated in subsequent experiments accurately reflects the biological activity of the molecule of interest.
Comparison of Common Functional Assays
The choice of a functional assay is dictated by the type of biomolecule and its biological role. Here, we compare three common categories of assays: Enzyme Kinetics Assays, Receptor-Ligand Binding Assays, and Cell-Based Functional Assays.
Enzyme Kinetics Assays
For labeled enzymes, a fundamental validation step involves the characterization of their kinetic parameters.[2] A significant alteration in the Michaelis constant (Km) or the maximum velocity (Vmax) post-labeling can indicate interference with substrate binding or catalytic activity.[3]
Data Presentation: Enzyme Kinetic Parameters
The following table provides an illustrative comparison of kinetic parameters for an unlabeled enzyme versus its fluorescently and biotinylated counterparts. Note: The data presented here is for illustrative purposes and will vary depending on the specific enzyme, label, and labeling chemistry.
| Enzyme State | Michaelis Constant (Km) (µM) | Maximum Velocity (Vmax) (µmol/min) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| Unlabeled | 10 | 100 | 1 x 106 |
| Fluorescently Labeled (e.g., FITC) | 15 | 90 | 6 x 105 |
| Biotinylated | 12 | 95 | 7.9 x 105 |
| Caption: Illustrative comparison of enzyme kinetic parameters. |
Experimental Protocol: Spectrophotometric Enzyme Kinetic Assay [2]
-
Reagent Preparation:
-
Prepare stock solutions of the unlabeled, fluorescently labeled, and biotinylated enzyme in a suitable assay buffer.
-
Prepare a stock solution of the substrate in the same assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate or cuvettes, prepare serial dilutions of the substrate.
-
For each substrate concentration, prepare triplicate wells for the unlabeled enzyme, fluorescently labeled enzyme, and biotinylated enzyme.
-
Include a blank for each substrate concentration containing all components except the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a fixed concentration of the respective enzyme to the substrate solutions.
-
Immediately begin monitoring the change in absorbance at a specific wavelength over time using a spectrophotometer. The wavelength should correspond to the absorbance maximum of the product or the disappearance of the substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each enzyme variant.
-
Receptor-Ligand Binding Assays
Validating labeled ligands, such as hormones, neurotransmitters, or drug candidates, is crucial to ensure that their binding affinity and kinetics to their target receptors are not compromised. Radioligand binding assays are a classic and powerful tool for this purpose.
Data Presentation: Receptor Binding Affinity
The table below illustrates a comparison of binding affinities (Kd) for an unlabeled ligand and its labeled versions. Note: The data presented here is for illustrative purposes.
| Ligand State | Dissociation Constant (Kd) (nM) | Association Rate Constant (kon) (M-1s-1) | Dissociation Rate Constant (koff) (s-1) |
| Unlabeled | 5 | 1 x 106 | 5 x 10-3 |
| Radiolabeled (e.g., 3H) | 6 | 9 x 105 | 5.4 x 10-3 |
| Fluorescently Labeled (e.g., Cy3) | 15-20 | 5 x 105 | 7.5 - 10 x 10-3 |
| Caption: Illustrative comparison of receptor-ligand binding parameters. |
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in a suitable binding buffer.
-
-
Assay Setup:
-
In a 96-well filter plate, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled competitor ligand (either the unlabeled version of the labeled ligand or a known reference compound).
-
Add the membrane preparation to each well.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
-
Detection and Analysis:
-
Allow the filters to dry, then add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki (and subsequently Kd) of the unlabeled ligand using the Cheng-Prusoff equation.
-
Cell-Based Functional Assays
For biomolecules that elicit a cellular response, such as antibodies or G protein-coupled receptor (GPCR) ligands, cell-based assays are indispensable for validating their functional activity in a more physiologically relevant context. These assays measure downstream signaling events, such as changes in second messenger levels or reporter gene expression.
Data Presentation: Cell-Based Assay Potency
This table shows an example of potency (EC50/IC50) comparison for an unlabeled antibody and its labeled counterparts in a cell-based assay. Note: The data presented here is for illustrative purposes.
| Antibody State | EC50 / IC50 (nM) | Maximum Response (% of control) |
| Unlabeled | 1.5 | 100 |
| Fluorescently Labeled (e.g., Alexa Fluor 488) | 2.5 | 95 |
| Biotinylated | 2.0 | 98 |
| Caption: Illustrative comparison of antibody potency in a cell-based assay. |
Experimental Protocol: GPCR-Mediated cAMP Assay
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293) in appropriate media.
-
Transiently or stably transfect the cells to express the GPCR of interest.
-
-
Cell Plating:
-
Seed the transfected cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the unlabeled, fluorescently labeled, and biotinylated ligands (agonists or antagonists).
-
For antagonist testing, pre-incubate the cells with the labeled or unlabeled antagonist before adding a fixed concentration of a known agonist.
-
Add the compounds to the cells and incubate for a specific time at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of a commercially available cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Perform the cAMP measurement according to the manufacturer's instructions using a compatible plate reader.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the logarithm of the ligand concentration.
-
Fit the curves using a sigmoidal dose-response model to determine the EC50 (for agonists) or IC50 (for antagonists) for each ligand.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. How does fluorescent labeling affect the binding kinetics of proteins with intact cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of different length PEG linkers in PROTAC efficacy
A Head-to-Head Comparison of Polyethylene Glycol (PEG) Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a crucial connecting linker. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. The length of this PEG linker is not merely a spacer but a critical determinant of a PROTAC's success, profoundly influencing its ability to induce the formation of a stable and productive ternary complex, which is the prerequisite for target protein ubiquitination and subsequent degradation.[1][2][3]
This guide provides a comprehensive comparison of the efficacy of PROTACs with different length PEG linkers, supported by quantitative experimental data. We delve into the impact of linker length on degradation potency (DC50) and maximal degradation (Dmax), present detailed protocols for key evaluative experiments, and offer visual diagrams to elucidate the underlying mechanisms and workflows.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The optimal PEG linker length is not a universal constant but is highly dependent on the specific target protein and the recruited E3 ligase.[4][] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in a non-productive complex where ubiquitination sites are inaccessible. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the efficacy of PROTACs targeting different proteins.
| Target Protein | E3 Ligase | Linker Length (atoms/PEG units) | DC50 | Dmax (%) | Reference(s) |
| TBK1 | VHL | < 12 atoms | No degradation | - | |
| 12 - 29 atoms | Submicromolar | - | |||
| 21 atoms | 3 nM | 96 | |||
| 29 atoms | 292 nM | 76 | |||
| ERα | VHL | 12 atoms (PEG) | Effective | - | |
| 16 atoms (PEG) | More Potent | - | |||
| BTK | CRBN | ≥ 4 PEG units | 1-40 nM | - | |
| BRD4 | CRBN | 0 PEG units | < 0.5 µM | - | |
| 1-2 PEG units | > 5 µM | - | |||
| 4-5 PEG units | < 0.5 µM | - |
Note: The data presented in this table is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is sometimes reported instead of the number of PEG units.
Experimental Protocols: Methodologies for Evaluating PROTAC Efficacy
Accurate and reproducible experimental data are paramount in the evaluation and comparison of PROTACs with different linker lengths. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard and widely used technique to quantify the levels of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
-
Loading control antibody (e.g., GAPDH or β-actin)
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound and a vehicle-only control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway by detecting the ubiquitination of the target protein.
Procedure (Immunoprecipitation-based):
-
Cell Treatment and Lysis: Treat cells with the PROTAC, a negative control, and a vehicle control for a short duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates and then immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the downstream effect of target protein degradation on cell proliferation and viability, helping to distinguish between targeted degradation and general cytotoxicity.
Procedure (General):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition and Signal Detection: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing the Process: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs, with a profound impact on their degradation efficiency. The experimental data clearly demonstrates that a systematic evaluation of a range of linker lengths is essential for each new target protein and E3 ligase combination. By employing the detailed experimental protocols and understanding the underlying mechanisms outlined in this guide, researchers can rationally design and optimize PROTACs with enhanced potency and selectivity, paving the way for the development of novel therapeutics for a wide range of diseases.
References
Safety Operating Guide
Proper Disposal of Azido-PEG8-PFP Ester: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Azido-PEG8-PFP ester is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this reagent, addressing the potential hazards associated with its azide and pentafluorophenyl (PFP) ester functional groups. Due to conflicting information in available Safety Data Sheets (SDS), a conservative approach is recommended, treating the compound as hazardous waste. One SDS for a similar compound, Azido-PEG8-TFP ester, indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, release into the environment must be avoided[1].
Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid Incompatibilities: Keep this compound away from acids, heavy metals, and strong oxidizing agents.[2][3][4] Azides can react with acids to form highly toxic and explosive hydrazoic acid. Contact with metals, such as copper or lead, can form shock-sensitive and explosive metal azides, a particular concern for plumbing if disposed of down the drain.
-
Handling: Use plastic or ceramic spatulas for transferring the solid material to avoid contact with metals. Work in a well-ventilated area, preferably a chemical fume hood.
-
Storage: Store the compound in a cool, dry place, away from heat and light.
Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound and its associated waste is to treat it as hazardous chemical waste.
1. Waste Segregation:
-
All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), should be collected in a dedicated hazardous waste container.
-
Do not mix azide-containing waste with other chemical waste streams, especially acidic waste.
2. Waste Container Labeling:
-
The waste container must be clearly and accurately labeled as "Hazardous Waste: Contains this compound".
-
List all components of the waste, including the chemical name and any solvents used.
-
Ensure the label includes the appropriate hazard warnings (e.g., "Toxic," "Reactive").
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
4. Decontamination of Labware:
-
Non-disposable labware that has come into contact with this compound should be decontaminated before reuse.
-
Rinse the labware with a suitable organic solvent (e.g., ethanol or isopropanol) to remove residual compound. Collect this rinse as hazardous waste.
-
Subsequently, wash the labware with soap and water.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Azide Concentration for Deactivation | Dilute aqueous solutions of inorganic azides (≤5%) may be chemically deactivated. However, direct disposal is recommended for organic azides. | |
| pH for PFP Ester Reactions | Optimal pH for reactions with primary amines is 7.2 to 8.5. Higher pH increases the rate of hydrolysis. |
Experimental Protocols
Chemical Deactivation of Dilute Inorganic Azide Solutions (For Informational Purposes)
Note: This procedure is for dilute inorganic azides and is provided for informational context. It is not recommended for the routine disposal of this compound, which is an organic azide. Direct disposal as hazardous waste is the preferred method.
This procedure must be performed in a certified chemical fume hood.
-
Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, place the dilute aqueous solution of the inorganic azide (≤5%).
-
Reagent Addition: With stirring, add a 20% aqueous solution of sodium nitrite, using 1.5 g of sodium nitrite for every 1 g of sodium azide.
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid until the mixture is acidic, as confirmed by pH paper. The generation of nitrogen oxides necessitates excellent ventilation.
-
Reaction Time: Allow the mixture to stir for a minimum of one hour to ensure the complete destruction of the azide.
-
Neutralization and Disposal: Neutralize the resulting solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 8. Dispose of the final solution in accordance with institutional guidelines for non-hazardous aqueous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
